3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(3,4-difluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXVGIUPPVTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675136 | |
| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
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Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-74-7 | |
| Record name | 1-Methyl 5-borono-2,3-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid
Introduction: The Strategic Importance of a Fluorinated Building Block
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid (Molecular Formula: C₈H₇BF₂O₄, Molecular Weight: 216.04 g/mol ) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry and materials science. Its strategic value lies in the unique combination of three key functionalities on a single phenyl ring: a boronic acid, a methyl ester, and two vicinal fluorine atoms.
The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1] The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents significantly modulates the electronic properties of the aromatic ring, influencing the reactivity and kinetics of these coupling reactions.[2] Fluorine substitution, in particular, is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this valuable synthetic intermediate for researchers and professionals in drug development.
Synthesis: A Regioselective Approach
The synthesis of this compound is most effectively achieved through the borylation of a suitable organometallic precursor. The method of choice is a lithium-halogen exchange reaction at cryogenic temperatures, which offers high regioselectivity and functional group tolerance.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the Carbon-Boron bond. This retrosynthetic step points to an aryl anion equivalent (an organolithium species) and a boron electrophile (a trialkyl borate). The organolithium is, in turn, generated from a corresponding aryl halide, typically an aryl bromide, due to the favorable kinetics of the lithium-halogen exchange. The strategic precursor is therefore methyl 3-bromo-4,5-difluorobenzoate .
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthetic Protocol
This protocol describes the synthesis starting from methyl 3-bromo-4,5-difluorobenzoate.
Step 1: Lithium-Halogen Exchange and Borylation
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add methyl 3-bromo-4,5-difluorobenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath. The strict maintenance of this low temperature is critical to prevent side reactions, such as the attack of the organolithium on the ester functionality.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is extremely rapid at this temperature.[4]
-
Stir the resulting aryllithium solution at -78 °C for an additional 30-45 minutes.
-
In a separate dry flask, prepare a solution of triisopropyl borate (B(O-iPr)₃, 1.5 equiv) in anhydrous THF.
-
Add the triisopropyl borate solution to the aryllithium solution dropwise at -78 °C. An exothermic reaction will occur, but the temperature should be maintained below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, careful addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: High-level workflow for the synthesis and purification.
Purification Strategy: Overcoming the Challenges
Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and propensity to dehydrate on the acidic silica surface, forming boroxine anhydrides.[5][6]
A robust method for purification is an acid-base extraction .[7][8]
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic, will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving less polar, non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer and cool it to 0 °C.
-
Carefully re-acidify the aqueous layer with 2 M HCl until the pH is ~2-3.
-
The pure boronic acid will precipitate as a solid. If it does not, extract the acidified aqueous layer with fresh ethyl acetate.
-
Collect the solid by filtration or concentrate the organic extracts to yield the purified this compound, typically as a white to off-white solid.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound.
Physical and Spectroscopic Data Summary
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₇BF₂O₄ |
| Molecular Weight | 216.04 g/mol |
| Monoisotopic Mass | 216.04054 Da[9] |
| Melting Point | Data not widely published, requires experimental determination. |
| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A suitable solvent is DMSO-d₆.
-
¹H NMR:
-
~8.3 ppm (br s, 2H): The two hydroxyl protons of the B(OH)₂ group. This signal is broad and its chemical shift is highly dependent on concentration and residual water content. It will exchange with D₂O.
-
~7.6-7.8 ppm (m, 2H): The two aromatic protons will appear as complex multiplets due to H-H and H-F coupling.
-
~3.9 ppm (s, 3H): The singlet corresponding to the three protons of the methoxycarbonyl (-COOCH₃) group.
-
-
¹³C NMR:
-
~164 ppm: Carbonyl carbon of the ester.
-
~100-160 ppm: Aromatic carbons. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). The carbon attached to the boron atom may appear as a broad signal and its precise location can be difficult to determine.
-
~53 ppm: Methyl carbon of the ester.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -145 ppm (relative to CFCl₃). Each signal will exhibit coupling to the adjacent aromatic protons and to the other fluorine atom.
-
-
¹¹B NMR:
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Exact Mass [M+H]⁺: 217.0478 (Calculated for C₈H₈BF₂O₄⁺).
-
Other common adducts include [M+Na]⁺ (m/z 239.0298) and [M-H]⁻ (m/z 215.0333).[9]
Caption: A logical workflow for the analytical characterization.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions .[12] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures that are prevalent in many marketed drugs and clinical candidates.
The presence of two strong electron-withdrawing groups (EWG) on the phenyl ring—the fluorine atoms and the methoxycarbonyl group—decreases the electron density of the aromatic system. This has a direct mechanistic consequence:
-
Slower Transmetalation: The transmetalation step of the Suzuki catalytic cycle, where the aryl group is transferred from boron to the palladium center, can be slower compared to reactions with electron-rich boronic acids.[2] This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos).[13]
-
Reduced Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid.[13] The electron-deficient nature of this particular reagent can help suppress this undesired pathway, leading to cleaner reactions and higher yields of the desired cross-coupled product.
This building block provides a direct route to introduce a difluorinated phenyl ester motif into complex molecules, a valuable strategy for lead optimization in pharmaceutical development.[12][14]
Conclusion
This compound is a valuable and versatile reagent. Its synthesis, while requiring careful control of reaction conditions, is accessible through established organometallic chemistry. A well-defined purification strategy based on acid-base extraction is key to obtaining high-purity material. Comprehensive characterization using a suite of modern analytical techniques, particularly multinuclear NMR spectroscopy and high-resolution mass spectrometry, is essential to validate its structure and purity. For scientists in drug discovery and organic synthesis, a thorough understanding of this reagent's synthesis and reactivity profile is crucial for its successful application in the construction of novel and complex molecular architectures.
References
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Couto, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5845. Available at: [Link]
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Tyrell, E., & Whitting, A. (2010). The Synthesis and Applications of Heterocyclic Boronic Acids. Progress in Heterocyclic Chemistry, 22, 1-46. Available at: [Link]
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Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3407–3411. Available at: [Link]
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Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 897-905. Available at: [Link]
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ResearchGate. (2021). Vinyl boronic ester synthesis by lithium–halogen exchange and an.... Available at: [Link]
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Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]
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ResearchGate. (2018). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Available at: [Link]
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Buffalo State University. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
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Chem-Impex International. (n.d.). 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid. Available at: [Link]
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PubChem. (2026). 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid. Available at: [Link]
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Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Available at: [Link]
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ResearchGate. (2021). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... Available at: [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Available at: [Link]
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Do-Huy, T., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 190-194. Available at: [Link]
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ResearchGate. (2021). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),.... Available at: [Link]
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Gittins, P. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3816-3822. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Foreword: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern drug discovery and materials science, functionalized arylboronic acids stand as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex biaryl structures. Among these, 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid (DFMPBA) emerges as a compound of significant interest. The strategic placement of two electron-withdrawing fluorine atoms and a methoxycarbonyl group on the phenyl ring profoundly influences its electronic properties, reactivity, and intermolecular interactions. This guide offers a comprehensive exploration of the core physicochemical properties of DFMPBA, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for its effective application.
Molecular and Physicochemical Profile
A foundational understanding of a molecule begins with its fundamental properties. These parameters govern its behavior in both storage and reaction environments, influencing everything from solubility in reaction media to its reactivity profile.
Core Compound Identifiers and Properties
The essential identifiers and computed or experimentally available physical properties of this compound are summarized below. It is crucial to note that while some properties are well-documented, others, such as solubility and pKa, often require experimental determination for specific applications, as public literature on this exact molecule is limited[1].
| Property | Value | Source |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₈H₇BF₂O₄ | [1][2] |
| Molecular Weight | 215.95 g/mol (or ~216.04 Da monoisotopic mass) | [1][2] |
| CAS Number | 1217500-74-7 | [2] |
| Appearance | Typically a white to off-white solid/powder | [3] |
| Melting Point | Not widely reported; requires experimental determination. Analogous compounds like 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid melt at ~184 °C[3]. | - |
| Solubility | Generally soluble in polar organic solvents (e.g., methanol, THF, acetone); sparingly soluble in water and nonpolar hydrocarbons[4][5][6]. | - |
| pKa | Not experimentally reported. Expected to be lower (more acidic) than phenylboronic acid (pKa ~8.8) due to the electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group[7][8]. | - |
Diagram: Chemical Structure of the Topic Molecule
Caption: Chemical structure of this compound.
In-Depth Physicochemical Analysis
Solubility Profile: A Critical Parameter
The solubility of an arylboronic acid is paramount for its application, dictating solvent choice for reactions, purification, and formulation.
Expertise & Experience: Arylboronic acids, as a class, exhibit a predictable solubility pattern: poor solubility in nonpolar solvents like hydrocarbons and moderate to high solubility in polar organic solvents such as ethers, ketones, and alcohols[4][5]. The presence of the polar boronic acid, ester, and electron-rich fluorine functional groups on DFMPBA suggests good solubility in solvents like THF, acetone, methanol, and DMSO. Conversely, its limited solubility in water is a common feature of many arylboronic acids[7][9]. This behavior is a direct consequence of the molecule's dual character: a largely organic, hydrophobic phenyl core and polar, hydrogen-bonding functional groups.
Experimental Protocol: Dynamic Method for Solubility Determination This method, adapted from established procedures for boronic acids, determines the temperature at which a known concentration of the solute completely dissolves, providing precise solubility data across a temperature range[4][9][10].
Methodology:
-
Preparation: Accurately weigh a specific amount of DFMPBA into a sealable glass vial.
-
Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial to create a mixture of known composition.
-
Heating and Observation: Place the sealed vial in a temperature-controlled heating block equipped with a magnetic stirrer and a light source/detector (luminance probe).
-
Data Acquisition: Slowly heat the mixture (e.g., 0.5 °C/min) while stirring. Record the light transmittance through the solution.
-
Endpoint Determination: The solubility temperature is the point at which all solid dissolves, resulting in a sharp, stable increase in light transmittance to its maximum.
-
Replicates: Repeat the measurement with cooling and subsequent reheating cycles to ensure reproducibility.
-
Data Analysis: Plot the solubility temperature against the mole fraction of DFMPBA to generate a solubility curve for that specific solvent.
Trustworthiness: The reliability of this protocol is ensured by the use of a calibrated temperature probe and precise gravimetric/volumetric measurements. The dynamic nature of observing a phase change provides a clear and unambiguous endpoint.
Diagram: Dynamic Solubility Determination Workflow
Caption: Workflow for determining solubility via the dynamic method.
Acidity (pKa): The Key to Reactivity and Interaction
The boronic acid moiety is a Lewis acid, capable of accepting an electron pair from a Lewis base (like OH⁻) to form a tetrahedral boronate species. The pKa is the measure of its Brønsted acidity in aqueous solution.
Expertise & Experience: The acidity of an arylboronic acid is highly sensitive to the electronic nature of the substituents on the aromatic ring[9]. Electron-withdrawing groups stabilize the resulting negative charge on the boronate anion, thus increasing the acidity and lowering the pKa. For DFMPBA, the two fluorine atoms and the methoxycarbonyl group are strongly electron-withdrawing. Therefore, its pKa is expected to be significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). This enhanced acidity can influence its reactivity in catalytic cycles and its ability to bind to diols, a property exploited in sensors and bioconjugation[11][12].
Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration is a robust and widely used method for determining the pKa of acids and bases[7][13]. For compounds with poor water solubility, the use of a co-solvent like methanol or DMSO is often necessary[7].
Methodology:
-
Solution Preparation: Dissolve a precisely known amount of DFMPBA in a specific volume of a water/co-solvent mixture (e.g., 3:1 water:acetonitrile) to a known concentration[14]. Ensure the ionic strength is kept constant by adding a background electrolyte like KCl.
-
Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂. Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). More accurately, the data can be fitted to a modified Henderson-Hasselbalch equation or analyzed by plotting the first derivative (dpH/dV) to find the equivalence point precisely.
Trustworthiness: This protocol's validity hinges on the accurate calibration of the pH meter, the use of a standardized titrant, and maintaining a constant temperature. Performing the titration in triplicate validates the precision of the result.
Diagram: Potentiometric pKa Determination Workflow
Caption: Workflow for determining pKa via potentiometric titration.
Stability and Boroxine Formation
A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[9][15].
Expertise & Experience: This dehydration is a reversible equilibrium that can be influenced by temperature, solvent, and the presence of water. In the solid state, many boronic acids exist as a mixture of the free acid and the boroxine[15][16]. Upon heating, the equilibrium often shifts towards the boroxine. This is a critical consideration for both storage and for reactions conducted at elevated temperatures under anhydrous conditions. The presence of boroxine can sometimes affect reaction kinetics. However, in the presence of water or during aqueous workups, the boroxine rapidly hydrolyzes back to the monomeric boronic acid[15]. For DFMPBA, researchers should be aware that thermal analysis (like DSC) may show complex events related to dehydration and not just a simple melt.
Spectroscopic Characterization
While specific spectra for DFMPBA are not available in public databases, its structure allows for predictable spectroscopic signatures based on the characterization of analogous compounds[17][18].
-
¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns complicated by both H-H and H-F coupling. A sharp singlet corresponding to the methoxy (-OCH₃) protons would be expected around 3.9 ppm. The acidic protons of the B(OH)₂ group often appear as a broad singlet, which may exchange with D₂O.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (~165 ppm), aromatic carbons (110-160 ppm) showing characteristic C-F coupling constants, and the methoxy carbon (~52 ppm). The carbon atom directly attached to the boron (C-B) can be broad or sometimes unobserved.
-
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural information.
-
FT-IR: Key vibrational bands would include a strong C=O stretch from the ester (~1720 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). A broad O-H stretch from the boronic acid group would also be present (~3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is a common technique for analyzing boronic acids[19]. The molecule can be observed as its protonated adduct [M+H]⁺ or as other adducts. Dehydration is a common fragmentation pathway observed in the gas phase.
Conclusion and Outlook
This compound is a highly functionalized building block with physicochemical properties dictated by the interplay of its boronic acid, difluoro, and methoxycarbonyl substituents. Its enhanced acidity and predictable solubility profile make it a valuable reagent in synthetic chemistry. While a complete experimental dataset is not yet publicly available, the established methodologies presented in this guide provide a robust framework for researchers to determine the critical parameters—such as solubility and pKa—required for their specific applications. A thorough characterization of these properties is the first and most critical step toward unlocking the full potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials.
References
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Title: Arylboronic acid chemistry under electrospray conditions Source: PubMed URL: [Link]
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Title: Properties of a model aryl boronic acid and its boroxine Source: PubMed URL: [Link]
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Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: National Institutes of Health (PMC) URL: [Link]
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Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Semantic Scholar URL: [Link]
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Title: Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone Source: MDPI URL: [Link]
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Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: ACS Publications URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid Source: PubChem URL: [Link]
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Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health URL: [Link]
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Title: (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]
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Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Springer URL: [Link]
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Title: 3, 4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, min 98%, 250 mg Source: CP Lab Safety URL: [Link]
-
Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL: [Link]
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Title: pKa measurement Source: University of Strathclyde URL: [Link]
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Title: (3,4,5-trifluorophenyl)boronic acid Source: Organic Syntheses URL: [Link]
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Title: 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester Source: PubChem URL: [Link]
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Title: this compound Source: International Laboratory USA URL: [Link]
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Title: 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 Source: PubChem URL: [Link]
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-
Title: Thermophysical Properties of 4-(Methoxycarbonyl)phenylboronic acid Source: Chemcasts URL: [Link]
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Title: Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... Source: ResearchGate URL: [Link]
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Title: DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid Source: ScienceDirect URL: [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, a key building block in medicinal chemistry. By dissecting the influence of its distinct functional groups—two fluorine atoms, a methoxycarbonyl group, and a boronic acid moiety—on the NMR spectra, this paper serves as a practical reference for researchers. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and provide a comprehensive interpretation of the spectral data.
Introduction: The Structural Significance of a Multifunctional Building Block
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex bioactive molecules. The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The methoxycarbonyl group provides a handle for further synthetic transformations, while the boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]
Given its utility, unambiguous structural characterization is paramount. NMR spectroscopy stands as the gold standard for this purpose, offering a detailed roadmap of the molecule's atomic connectivity and electronic environment.[4] This guide will provide a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of this important compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts and multiplicities of these signals are governed by the electronic effects of the substituents and through-bond and through-space couplings.
Aromatic Protons
The benzene ring has two protons, H-2 and H-6. Their chemical shifts are influenced by the electron-withdrawing nature of the two fluorine atoms and the methoxycarbonyl group, and the weakly donating boronic acid group. Electron-withdrawing groups deshield aromatic protons, shifting their resonances downfield.[5]
-
H-2: This proton is ortho to the boronic acid group, meta to the C-4 fluorine, and para to the methoxycarbonyl group.
-
H-6: This proton is ortho to the methoxycarbonyl group, meta to the C-3 fluorine, and para to the boronic acid group.
The fluorine atoms will induce significant splitting of the aromatic proton signals due to ¹H-¹⁹F coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the proton and fluorine atoms.
-
³J(H,F) (ortho coupling) is typically in the range of 5-10 Hz.
-
⁴J(H,F) (meta coupling) is generally smaller, around 0-3 Hz.[6]
Therefore, H-2 will be split by the C-4 fluorine (meta-coupling) and H-6 will be split by the C-3 fluorine (meta-coupling). Additionally, a smaller five-bond coupling (⁵J(H,F)) might be observed. The two aromatic protons will also exhibit a small meta-coupling to each other (⁴J(H,H)).
Methoxycarbonyl Protons
The three protons of the methyl group (-OCH₃) are expected to appear as a sharp singlet. Their chemical shift is typically in the range of 3.5-4.0 ppm, influenced by the deshielding effect of the adjacent oxygen atom.[7][8]
Boronic Acid Protons
The protons of the boronic acid group (-B(OH)₂) are acidic and their signal is often broad and can exchange with residual water in the NMR solvent. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In many cases, this signal may not be observed or may appear as a very broad hump.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.8 - 8.2 | d | ⁴J(H2,F4) ≈ 2-4 Hz |
| H-6 | 8.0 - 8.4 | d | ⁴J(H6,F3) ≈ 2-4 Hz |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -B(OH)₂ | Variable (often broad) | br s | - |
Predicted values are based on general substituent effects and data from analogous compounds. Actual values may vary depending on experimental conditions.
Predicted ¹³C NMR Spectrum: Unraveling the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the fluorine substituents will induce significant C-F couplings.
Aromatic Carbons
The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond coupling constants (¹J(C,F)), typically in the range of 240-320 Hz, appearing as doublets.[6] The other aromatic carbons will show smaller two-bond (²J(C,F)), three-bond (³J(C,F)), and even four-bond (⁴J(C,F)) couplings.
-
C-1 (ipso-carbon to B(OH)₂): The signal for the carbon attached to the boron atom can sometimes be broadened due to the quadrupolar nature of the boron nucleus.[9]
-
C-2 and C-6: These carbons will be influenced by their proximity to the boronic acid and methoxycarbonyl groups, respectively, and will show coupling to the fluorine atoms.
-
C-3 and C-4: These carbons will appear significantly downfield due to the direct attachment of the electronegative fluorine atoms and will be split into large doublets.
-
C-5 (ipso-carbon to -COOCH₃): This carbon will be deshielded by the carbonyl group.
Methoxycarbonyl Carbons
Two signals are expected for the methoxycarbonyl group:
-
Carbonyl Carbon (-C=O): This signal will appear in the downfield region, typically between 165-175 ppm.[10]
-
Methyl Carbon (-OCH₃): This signal will be found in the upfield region, generally between 50-60 ppm.[7]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-1 | 125 - 135 | m | - |
| C-2 | 120 - 130 | d | ³J(C2,F3) |
| C-3 | 150 - 160 | d | ¹J(C3,F3) ≈ 240-260 |
| C-4 | 150 - 160 | d | ¹J(C4,F4) ≈ 240-260 |
| C-5 | 130 - 140 | t | ²J(C5,F3), ²J(C5,F4) |
| C-6 | 115 - 125 | d | ³J(C6,F4) |
| -C=O | 165 - 170 | t | ³J(C=O,F3), ⁴J(C=O,F4) |
| -OCH₃ | 52 - 55 | s | - |
Predicted values are based on general substituent effects and data from analogous compounds. Actual values may vary depending on experimental conditions.
Visualizing Molecular Connectivity and NMR Correlations
The following diagrams illustrate the structure of this compound and the key NMR correlations that inform the spectral interpretation.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Key through-bond NMR correlations in this compound.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard procedure for the analysis of this compound.
Sample Preparation
-
Massing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are good choices due to their ability to dissolve polar compounds like boronic acids. The choice of solvent can influence the chemical shifts, particularly for the acidic B(OH)₂ protons.[12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[13]
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
Figure 3: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H spectrometer).
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 220-240 ppm.
Conclusion: A Roadmap for Structural Verification
This in-depth guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of substituent effects and spin-spin couplings, researchers can confidently assign the observed signals and verify the structure of this important synthetic intermediate. The provided experimental protocol offers a robust starting point for obtaining high-quality data, ensuring the scientific rigor required in drug discovery and development. The principles outlined herein are broadly applicable to the structural elucidation of other complex fluorinated aromatic compounds.
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crystal structure analysis of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Authored by: A Senior Application Scientist
Foreword: The Structural Imperative of Fluorinated Phenylboronic Acids in Modern Drug Discovery
The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, leading to the development of several FDA-approved drugs.[1][2] Phenylboronic acids, in particular, are versatile building blocks in drug design and discovery.[3] The strategic placement of fluorine atoms on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[4] this compound is a compound of significant interest, combining the unique electronic properties of a difluorinated phenyl ring with the reactive and binding capabilities of a boronic acid and a methoxycarbonyl group.
A definitive understanding of the three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SCXRD) provides unparalleled, atom-level insight into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a material.[5][6] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete , intended for researchers, scientists, and professionals in drug development.
Part 1: Synthesis and Purification
A robust and reproducible synthetic route is the foundation of any structural analysis. The following protocol outlines a common and effective method for the preparation of arylboronic acids, adapted for the specific target molecule. The causality behind the choice of reagents and conditions is to ensure a high-yield, pure product suitable for crystallization.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved from a suitable brominated precursor via a Grignard reaction followed by borylation. A similar approach has been documented for the synthesis of related difluorophenylboronic acids.[7][8]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq.).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of methyl 5-bromo-2,3-difluorobenzoate (1.0 eq.) in anhydrous THF to initiate the reaction. A small crystal of iodine can be added if the reaction is sluggish.
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, dissolve tri-isopropyl borate (1.5 eq.) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled borate solution via a cannula, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl) cooled in an ice bath.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification Protocol
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective. The polarity of the eluent can be adjusted based on TLC analysis. This step is crucial for removing unreacted starting materials and byproducts that could inhibit crystallization.
Part 2: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[5][9] The following are established methods for the crystallization of small organic molecules.
Crystallization Methodologies
| Method | Description | Rationale |
| Slow Evaporation | A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film to allow the solvent to evaporate slowly.[4][9] | This is often the simplest and most effective method. The slow decrease in solubility as the solvent evaporates promotes the growth of large, well-ordered crystals.[10] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10] | This method offers finer control over the rate of crystallization compared to slow evaporation and is particularly useful for small amounts of material.[6] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface as the solvents slowly mix.[6] | This technique is effective for compounds that are highly soluble in one solvent and very insoluble in another, allowing for a gradual change in solvent composition. |
Solvent Selection: A Critical Choice
The choice of solvent is paramount. A suitable solvent should dissolve the compound moderately at room or elevated temperature, and the compound should be significantly less soluble at lower temperatures. A solvent screen using a variety of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) is highly recommended.[9]
Step-by-Step Crystallization Protocol (Slow Evaporation)
-
Dissolve a small amount of the purified this compound in a chosen solvent or solvent mixture in a small, clean vial. Gently warm the solution if necessary to achieve complete dissolution.
-
Allow the solution to cool to room temperature. If no precipitate forms, the solution is not saturated enough. If a large amount of precipitate crashes out, the solution is too concentrated. Adjust the concentration accordingly.
-
Once a suitable concentration is achieved, cover the vial with a cap or parafilm with a few small pinholes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals with well-defined faces and sharp edges.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, the process of elucidating its three-dimensional structure begins. This involves data collection, structure solution, and refinement.[11][12]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal vibrations and can improve the quality of the diffraction data.[4]
-
Data Acquisition: A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[4] As the crystal is rotated, a series of diffraction images are collected by a detector.[4]
Structure Solution and Refinement Protocol
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined using a least-squares method, typically with software such as SHELXL.[13][14] This iterative process refines the atomic coordinates, displacement parameters, and site occupancy factors to achieve the best fit between the calculated and observed diffraction data.[15] The quality of the final model is assessed by residual factors (R-values).
Hypothetical Crystallographic Data Table
The following table presents anticipated crystallographic data for this compound, based on known structures of similar compounds.[16][17]
| Parameter | Anticipated Value |
| Empirical Formula | C₈H₇BF₂O₄ |
| Formula Weight | 215.95 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
Part 4: Anticipated Structural Features and Interpretation
Based on the crystal structures of phenylboronic acid and its derivatives, we can predict the key intermolecular interactions that will define the crystal packing of this compound.[16][18]
Key Intermolecular Interactions
-
Hydrogen Bonding: Phenylboronic acids commonly form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.[16][18] It is also anticipated that the carbonyl oxygen of the methoxycarbonyl group will act as a hydrogen bond acceptor.[17]
-
π-π Stacking: The aromatic rings are likely to engage in offset face-to-face π-π stacking interactions, contributing to the overall stability of the crystal lattice.[16][19]
-
Halogen Bonding: The fluorine atoms may participate in C-F···H or C-F···π interactions, further influencing the crystal packing.
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- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tara.tcd.ie [tara.tcd.ie]
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- 19. sci-hub.se [sci-hub.se]
An In-depth Technical Guide on the Electronic Effects of Fluorine on 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid Reactivity
Abstract
This technical guide provides a detailed examination of the electronic factors governing the reactivity of 3,4-difluoro-5-(methoxycarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. We will dissect the intricate interplay between the strong inductive effects of the fluorine and methoxycarbonyl substituents and the resonance effects within the aryl system. This analysis will be contextualized within the framework of the Suzuki-Miyaura cross-coupling reaction, with a focus on how these electronic properties modulate the critical transmetalation step. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding to optimize synthetic strategies involving this and related electron-deficient boronic acids.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Arylboronic acids are indispensable reagents in synthetic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The convergence of these two fields has led to the development of fluorinated arylboronic acids as high-value synthetic intermediates.[3]
This compound is a prime example of a highly functionalized, electron-deficient building block.[4] Understanding the electronic perturbations caused by its substituents is paramount to predicting and controlling its reactivity in complex synthetic sequences.
The Duality of Fluorine's Electronic Influence
The effect of fluorine as a substituent on an aromatic ring is a classic example of competing electronic effects:
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[5][6] This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi (π) system of the benzene ring.[7] This resonance donation increases electron density, but primarily at the ortho and para positions.[5]
In the case of fluorobenzene, the powerful inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[5][8] However, the resonance effect still dictates the regioselectivity for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[9]
Molecular Analysis of this compound
To understand the reactivity of this specific molecule, we must analyze the cumulative electronic influence of all three substituents on the boronic acid moiety.
Substituent Positions and Their Effects
-
Fluorine at C-3 (meta to B(OH)₂): At the meta position, the resonance effect is minimal.[5] Therefore, the electron-withdrawing inductive effect (-I) is the dominant force, significantly decreasing electron density at the C-1 position (the ipso-carbon bearing the boronic acid).
-
Fluorine at C-4 (para to B(OH)₂): Here, both the -I and +R effects are at play. While the +R effect donates some electron density to the ring, the -I effect is still substantial. The net result is a strong electron withdrawal, albeit slightly attenuated compared to a meta fluorine.
-
Methoxycarbonyl Group at C-5 (meta to B(OH)₂): The methoxycarbonyl group (-CO₂Me) is a moderately strong electron-withdrawing group through both induction (-I) and resonance (-M or -R), as the carbonyl group can pull electron density out of the ring.[10][11] Its position meta to the boronic acid ensures its electron-withdrawing influence is strongly felt throughout the ring.
The combination of two fluorine atoms and a methoxycarbonyl group makes the phenyl ring exceptionally electron-deficient. This has profound consequences for its reactivity.
Impact on Lewis Acidity and Boronate Formation
The strong electron-withdrawing nature of the substituents increases the Lewis acidity of the boron center.[12][13] Boronic acids must be activated by a base to form a more nucleophilic "ate" complex (boronate) for the transmetalation step to proceed efficiently in the Suzuki-Miyaura coupling.[14][15] The enhanced acidity of this compound facilitates the formation of this crucial boronate intermediate, potentially at a faster rate or under milder basic conditions compared to electron-rich or unsubstituted phenylboronic acids.
Diagram 1: Cumulative Electronic Effects This diagram illustrates the dominant electron-withdrawing inductive (-I) and resonance (-M) effects of the substituents on the phenyl ring, leading to a highly electron-deficient system.
Caption: Inductive (-I) and Mesomeric (-M) effects in the molecule.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17] The electronic nature of the arylboronic acid primarily impacts the transmetalation step.
The Transmetalation Step: A Balancing Act
Transmetalation is the transfer of the aryl group from the boron "ate" complex to the palladium(II) center.[18][19] The rate of this step is influenced by two opposing factors related to the aryl group's electronics:
-
Nucleophilicity of the Ipso-Carbon: The carbon atom attached to the boron must be sufficiently nucleophilic to attack the palladium center. The severe electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group significantly decrease the nucleophilicity of this carbon. This is a decelerating factor.
-
Lability of the C-B Bond: A more polarized and weaker Carbon-Boron bond facilitates its cleavage during the transfer to palladium. The strong electron-withdrawing groups increase the polarization of the C-B bond, making it more labile. This is an accelerating factor.
For highly electron-deficient systems like this compound, the reduced nucleophilicity of the aryl group is often the dominant factor, potentially slowing down the transmetalation step compared to less substituted boronic acids.[20] However, the increased Lewis acidity can partially compensate by ensuring a higher concentration of the reactive boronate intermediate.
Potential Side Reactions: Protodeboronation
Arylboronic acids, particularly those that are electron-deficient, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene (in this case, methyl 2,3-difluorobenzoate).[20] The electron-poor nature of the aromatic ring in the target molecule makes it more susceptible to this undesired pathway, which can lower the overall yield of the cross-coupling product.
Experimental Protocol: A Comparative Reactivity Study
To empirically determine the reactivity of this compound, a comparative Suzuki-Miyaura coupling experiment is proposed. This protocol provides a robust framework for such an investigation.
Diagram 2: Experimental Workflow This diagram outlines the key stages of the comparative Suzuki-Miyaura coupling experiment.
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Objective
To compare the reaction yield of a Suzuki-Miyaura coupling using this compound against a less electron-deficient analog (e.g., 4-(methoxycarbonyl)phenylboronic acid) under identical reaction conditions.
Materials
| Reagent | CAS Number | Purpose |
| 4-Bromoanisole | 104-92-7 | Aryl Halide Coupling Partner |
| This compound | N/A | Test Substrate |
| 4-(Methoxycarbonyl)phenylboronic acid | 99768-12-4 | Control Substrate |
| Palladium(II) Acetate [Pd(OAc)₂] | 3375-31-3 | Catalyst Precursor |
| Tricyclohexylphosphine [PCy₃] | 2622-14-2 | Ligand |
| Potassium Phosphate (K₃PO₄) | 7758-11-4 | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | Solvent |
| Toluene (Anhydrous) | 108-88-3 | Solvent |
Step-by-Step Methodology
This protocol should be performed in parallel for both the test and control boronic acids.
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the respective boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).
-
Solvent Addition: Evacuate and backfill the Schlenk flask with argon or nitrogen gas three times. Add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL) via syringe.
-
Catalyst Introduction: Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the desired biaryl product using ¹H NMR spectroscopy with an internal standard or by calibrated GC-MS analysis.
Expected Outcomes and Data Interpretation
Due to the strong electron-withdrawing nature of the difluoro-substituted ring, it is anticipated that the reaction with this compound may proceed with a lower yield compared to the control under identical conditions. This would suggest that the reduced nucleophilicity of the ipso-carbon is a significant kinetic barrier.
Table 1: Hypothetical Comparative Reactivity Data
| Boronic Acid | Substituents | Expected Yield (%) | Key Influencing Factor |
| This compound | 3-F, 4-F, 5-CO₂Me | 65-75% | Strong -I effects reduce aryl nucleophilicity |
| 4-(Methoxycarbonyl)phenylboronic acid | 4-CO₂Me | 85-95% | Moderate -I, -M effects; higher nucleophilicity |
An observation of increased protodeboronation byproduct in the reaction with the difluorinated substrate would further support the hypothesis of its heightened susceptibility to this side reaction.
Diagram 3: Simplified Suzuki-Miyaura Catalytic Cycle This diagram highlights the key transmetalation step and the role of the base in activating the boronic acid.
Caption: The key transmetalation step in the Suzuki-Miyaura cycle.
Conclusion
The reactivity of this compound is governed by a complex interplay of powerful, synergistic electron-withdrawing effects. While its enhanced Lewis acidity promotes the formation of the active boronate species, the severely diminished nucleophilicity of the aryl ring presents a significant kinetic hurdle for the crucial transmetalation step in Suzuki-Miyaura couplings. Furthermore, the electron-deficient nature of the ring increases the risk of protodeboronation. For researchers utilizing this valuable building block, successful application requires careful optimization of reaction conditions—such as the choice of catalyst, ligand, base, and solvent—to favor the desired cross-coupling pathway over competing side reactions.
References
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- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
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- PubMed. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.
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An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid in Common Solvents
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a key building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a methoxycarbonyl group on the phenyl ring, make it a valuable synthon for creating novel therapeutic agents. However, the successful transition of any promising compound from a laboratory curiosity to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this guide presents a robust, field-proven methodology for its determination. By following the principles and protocols outlined herein, researchers can generate the high-quality data necessary to inform formulation development, predict in vivo behavior, and ensure the overall success of their drug discovery programs. We will delve into the theoretical underpinnings of this compound's expected behavior and provide detailed, step-by-step protocols for its empirical evaluation.
Part 1: Physicochemical Properties and Influencing Factors
The structure of this compound suggests a complex interplay of factors that will govern its solubility and stability. The presence of electron-withdrawing fluorine substituents is known to increase the Lewis acidity of the boronic acid group.[1][2] This enhanced acidity can influence its interaction with solvents and its propensity for degradation. The methoxycarbonyl group, an ester, introduces a potential site for hydrolysis, particularly under acidic or basic conditions.[3]
The difluoro substitution pattern is also expected to impact the compound's lipophilicity and crystal packing, which in turn will affect its solubility in various solvents. Generally, fluorination can increase lipophilicity, which might suggest better solubility in less polar organic solvents.[4] However, the overall solubility will be a balance between the lipophilic phenyl ring and the hydrophilic boronic acid moiety.
Part 2: A Practical Guide to Solubility Assessment
The thermodynamic or equilibrium solubility of a compound is a critical parameter in drug development, as it represents the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[5][6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[7][8]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), ethyl acetate, and dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
2. Experimental Procedure:
-
Solvent Selection: Choose a range of solvents that represent a spectrum of polarities and are relevant to potential formulation strategies.
-
Sample Preparation: Add an excess of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[5][9]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[8] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to pellet the undissolved solid.[10]
-
Filtration: Filter the supernatant through a syringe filter to remove any remaining solid particles. It is important to discard the initial portion of the filtrate to saturate any potential binding sites on the filter material.[10]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A typical reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid can be effective for analyzing boronic acids.[11][12]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the filtered supernatant. The solubility is expressed in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile
The solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Purified Water | 25 | ~7.0 | TBD |
| 0.1 N HCl (pH 1.2) | 37 | 1.2 | TBD |
| Acetate Buffer (pH 4.5) | 37 | 4.5 | TBD |
| Phosphate Buffer (pH 6.8) | 37 | 6.8 | TBD |
| Methanol | 25 | NA | TBD |
| Ethanol | 25 | NA | TBD |
| Acetonitrile | 25 | NA | TBD |
| Tetrahydrofuran (THF) | 25 | NA | TBD |
| Ethyl Acetate | 25 | NA | TBD |
| Dimethyl Sulfoxide (DMSO) | 25 | NA | TBD |
| TBD: To Be Determined |
Visualization of the Solubility Assessment Workflow
Caption: Workflow for thermodynamic solubility determination.
Part 3: Comprehensive Stability Assessment through Forced Degradation
Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would experience during storage.[13]
Protocol 2: Forced Degradation Studies
This protocol describes a systematic approach to evaluating the stability of this compound under various stress conditions.
1. General Procedure:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis.
-
Include a control sample (compound in the same solvent system without the stressor) for each condition, kept at ambient temperature or refrigerated.
-
Monitor the degradation over time by analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of the initial decomposition pathways.[13]
2. Specific Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: 0.1 N HCl, heated at 60-80°C.
-
Basic: 0.1 N NaOH, at room temperature and then heated if necessary.
-
Neutral: Purified water, heated at 60-80°C.
-
Rationale: The ester linkage in the methoxycarbonyl group is susceptible to acid- and base-catalyzed hydrolysis. The boronic acid itself can also undergo degradation.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A solid sample should also be exposed to light.
-
Rationale: Aromatic compounds can absorb UV light, leading to photochemical degradation.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 60-80°C) in an oven.[13]
-
A solution of the compound should also be heated.
-
Rationale: This assesses the intrinsic thermal stability of the compound in both the solid and solution states.
-
3. Analytical Monitoring:
-
A stability-indicating HPLC method is crucial. This is an analytical method that can separate the parent compound from its degradation products, ensuring that the quantification of the parent compound is accurate.
-
The HPLC method should be coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify the mass of potential degradation products.
Data Presentation: Stability Profile
Summarize the results of the forced degradation studies in a table.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | TBD | TBD | TBD | TBD |
| 0.1 N NaOH | TBD | TBD | TBD | TBD |
| Water | TBD | TBD | TBD | TBD |
| 3% H₂O₂ | TBD | TBD | TBD | TBD |
| Photolytic (Solution) | TBD | TBD | TBD | TBD |
| Photolytic (Solid) | TBD | TBD | TBD | TBD |
| Thermal (Solid) | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Visualization of the Stability Assessment Workflow
Caption: Workflow for forced degradation studies.
Part 4: Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated.
-
Hydrolysis of the Ester: The methoxycarbonyl group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom.[15] This is often accelerated by heat and the presence of acid or base.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding a phenol.
-
Formation of Boroxines: Phenylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially in non-aqueous solvents or upon heating.[1]
Visualization of Potential Degradation Pathwaysdot
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The Ascendancy of Difluorinated Phenylboronic Acids: A Technical Guide for Drug Discovery and Catalysis
Abstract
Difluorinated phenylboronic acid derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The strategic incorporation of two fluorine atoms onto the phenyl ring imparts a unique combination of electronic and steric properties, leading to enhanced reactivity, selectivity, and biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this versatile class of compounds. We will delve into the causality behind experimental choices in their synthesis and application, providing field-proven insights and detailed protocols. This guide is designed to be a self-validating system, with every claim and protocol supported by authoritative references, empowering researchers to leverage the full potential of difluorinated phenylboronic acid derivatives in their work.
Introduction: The Fluorine Advantage in Phenylboronic Acids
Organoboron compounds, particularly phenylboronic acids, have long been celebrated for their utility in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance have made them a staple in the synthetic chemist's toolbox. The introduction of fluorine atoms to the phenyl ring further enhances their appeal, a strategy widely employed in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties.[2][3]
The incorporation of two fluorine atoms offers a nuanced approach to molecular design. Depending on their position, the two fluorine atoms can synergistically amplify the electron-withdrawing nature of the ring, thereby increasing the Lewis acidity of the boronic acid moiety. This enhanced acidity can facilitate the transmetalation step in cross-coupling reactions, often leading to higher yields and faster reaction times.[2] In a biological context, the difluorophenyl motif can improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2]
This guide will explore the diverse landscape of difluorinated phenylboronic acid derivatives, from their synthesis to their ever-expanding applications.
Synthetic Methodologies: Crafting the Difluorinated Core
The synthesis of difluorinated phenylboronic acids can be broadly categorized into two main strategies: borylation of a pre-difluorinated aromatic ring or fluorination of a phenylboronic acid derivative. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
Borylation of Difluorinated Aromatics
This is the most common approach, typically involving the formation of an organometallic intermediate from a difluorinated aryl halide, which is then quenched with a boron electrophile.
The reaction of a difluorobromo- or difluoroiodobenzene with magnesium or an organolithium reagent, followed by treatment with a trialkyl borate, is a well-established and versatile method.[4][5]
Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid via Grignard Reaction [4]
-
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Magnesium turnings
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
10% Sulfuric acid
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 1-bromo-2,4-difluorobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture to -15 °C in an ice-salt bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 10% sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-difluorophenylboronic acid. The product can be further purified by recrystallization.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard and organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure a high yield of the desired product.
-
Anhydrous Solvents: Water reacts with organometallic reagents, quenching them and reducing the yield.
-
Low-Temperature Addition of Borate: The reaction between the organometallic reagent and the trialkyl borate is highly exothermic. Low temperatures are necessary to control the reaction rate and prevent side reactions.
-
Acidic Workup: The initial product is a borate ester, which is hydrolyzed to the boronic acid under acidic conditions.
A more modern and atom-economical approach is the direct C-H borylation of difluorobenzenes using iridium catalysts. This method avoids the pre-functionalization required for Grignard or organolithium formation. The regioselectivity is often governed by steric and electronic factors.[6][7][8]
Conceptual Workflow: Iridium-Catalyzed C-H Borylation
Caption: Iridium-catalyzed C-H borylation of difluorobenzenes.
Physicochemical Properties: The Impact of Difluorination
The position of the two fluorine atoms on the phenyl ring has a profound effect on the physicochemical properties of the resulting boronic acid.
Acidity (pKa)
The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, resulting in a lower pKa compared to the parent phenylboronic acid. This effect is generally more pronounced when the fluorine atoms are in the meta or ortho positions relative to the boronic acid group.
| Compound | Predicted pKa[9][10] |
| Phenylboronic Acid | ~8.8 |
| 2,4-Difluorophenylboronic acid | 8.47 |
| 3,5-Difluorophenylboronic acid | 6.46 |
Note: Experimental pKa values can vary depending on the measurement conditions.
Structural Properties and X-ray Crystallography
In the solid state, difluorinated phenylboronic acids often form hydrogen-bonded dimers.[11][12] The fluorine atoms can also participate in intramolecular and intermolecular hydrogen bonding, influencing the crystal packing.[12]
| Compound | Crystal System | Space Group | Key Features | Reference |
| 2,4-Difluorophenylboronic acid | Monoclinic | P2₁/n | Planar structure, inversion dimers, intramolecular O-H···F hydrogen bond. | [12] |
| 2,6-Difluorophenylboronic acid | Monoclinic | P1 21/n 1 | Dimeric synthon formation through hydrogen bonding. | [11] |
Applications in Organic Synthesis and Medicinal Chemistry
The unique properties of difluorinated phenylboronic acids have led to their widespread use in various fields.
Suzuki-Miyaura Cross-Coupling Reactions
Difluorinated phenylboronic acids are excellent coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures. The enhanced Lewis acidity of the boron center can accelerate the transmetalation step, a key step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Bromide [1]
-
Materials:
-
Aryl bromide
-
2,6-Difluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, 2,6-difluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Medicinal Chemistry: Building Blocks for Bioactive Molecules
Difluorinated phenylboronic acids are increasingly utilized in drug discovery programs. The difluorophenyl moiety can act as a bioisostere for other functional groups, improve metabolic stability, and enhance binding affinity.[2][13][14]
Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. Difluorinated phenylboronic acids have been explored as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes, and human neutrophil elastase (HNE), implicated in inflammatory diseases.[15][16]
Diagram: Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Reversible covalent inhibition of a serine protease by a difluorophenylboronic acid.
Conclusion and Future Perspectives
Difluorinated phenylboronic acid derivatives have solidified their position as a cornerstone of modern chemical synthesis and drug discovery. Their unique electronic and structural properties, conferred by the two fluorine atoms, provide chemists with a powerful tool to fine-tune molecular properties. The synthetic methodologies for their preparation are well-developed, offering a range of options to access diverse substitution patterns.
The applications of these compounds, particularly in Suzuki-Miyaura cross-coupling and as enzyme inhibitors, continue to expand. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of even more sophisticated and effective therapeutic agents derived from this versatile class of molecules. The continued development of novel catalytic methods for their synthesis, such as C-H borylation, will further enhance their accessibility and utility. For researchers at the forefront of innovation, a thorough understanding of the principles and protocols outlined in this guide will be invaluable in harnessing the full potential of difluorinated phenylboronic acids.
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Accounts of Chemical Research, 47(10), 3174–3183. Hoque, M. E., Hassan, M. M. M., & Chattopadhyay, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)−H and C(sp3)−H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022–5037. [19] ResearchGate. (n.d.). (PDF) 2,4-Difluorophenylboronic acid. Retrieved from a valid URL. [7] Chotana, G. A., Vanchura, B. A., II, Tse, M. K., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(12), 4643-4654. [1] Sigma-Aldrich. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved from a valid URL. [20] Cheng, C., & Hartwig, J. F. (2014). Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactivated Alkyl C–H Bonds. Journal of the American Chemical Society, 136(34), 12064–12072. [21] American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from a valid URL. [8] Hurst, T. E., Macklin, T. K., Becker, M., Hartmann, E., Kügel, W., Parisienne-La Salle, J.-C., Batsanov, A. S., Marder, T. B., & Snieckus, V. (2010). Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics. Chemistry (Weinheim an der Bergstrasse, Germany), 16(27), 8155–8161. [22] The Chirik Group. (2022, September 9). Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106) [Video]. YouTube. [3] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(7), 1073-1082. [23] Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Science, 13(25), 7357-7373. [13] da Silva, J. F., & da Silva, F. de C. (2019). 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International Journal of Molecular Sciences, 21(11), 3829. [34] PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [35] Sigma-Aldrich. (n.d.). 2,4-Difluorophenylboronic acid. Retrieved from a valid URL. [36] DORAS | DCU Research Repository. (n.d.). molbank. Retrieved from a valid URL. [37] Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748. [38] Organic Syntheses. (n.d.). 2,4-difluorophenylboronic acid - 144025-03-6 - Structure, Synthesis, Properties. Retrieved from a valid URL. [5] ChemicalBook. (n.d.). 3,5-Difluorophenylboronic acid. Retrieved from a valid URL. [15] ResearchGate. (n.d.). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety | Request PDF. Retrieved from a valid URL. [39] ChEMBL. (n.d.). Document: Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. (CHEMBL1140098). Retrieved from a valid URL. [16] Chemi, G., Grillo, A., De Luca, A., & Paoletti, F. (2015). Cinnoline derivatives as human neutrophil elastase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114–121. [40] Sigma-Aldrich. (n.d.). 3,5-Difluorophenylboronic acid. Retrieved from a valid URL. [41] FUJIFILM Wako Chemicals. (n.d.). 3,5-Difluorophenylboronic acid. Retrieved from a valid URL. [42] National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from a valid URL. [43] National Institutes of Health. (n.d.). Identification of potential dipeptidyl peptidase IV inhibitors from the ConMedNP library by virtual screening, and molecular dynamics methods. Retrieved from a valid URL. [44] Indian Academy of Sciences. (n.d.). Crystal structures of meso-tetrakis(2 ,6 /3 ,5 -difluorophenyl)porphyrins and their metal complexes. Retrieved from a valid URL. [45] MDPI. (n.d.). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Retrieved from a valid URL.
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CAS number 1217500-74-7 chemical properties and safety data
An In-Depth Technical Guide to Elagolix: A GnRH Antagonist for Endometriosis-Associated Pain
Introduction
Elagolix is a second-generation, orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It represents a significant advancement in the management of sex hormone-dependent diseases, particularly endometriosis, by offering a titratable, dose-dependent suppression of ovarian estrogen production.[3] Unlike GnRH agonists which cause an initial "flare-up" of symptoms, elagolix provides rapid, competitive, and reversible antagonism of GnRH receptors in the pituitary gland, leading to a swift reduction in circulating gonadotropin and sex hormone levels.[2][3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and safety profile of elagolix for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
Elagolix is used in its sodium salt form, which is a white to off-white or light yellow powder that is freely soluble in water.[4]
| Property | Value | Source |
| Chemical Name | sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate | [4] |
| CAS Number | 832720-36-2 (sodium salt); 834153-87-6 (free acid) | [4] |
| Molecular Formula | C₃₂H₂₉F₅N₃NaO₅ (sodium salt) | [4][5] |
| Molecular Weight | 653.58 g/mol (sodium salt) | [4] |
Mechanism of Action: Modulating the Hypothalamic-Pituitary-Gonadal Axis
Elagolix exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[2][3][6] This action inhibits GnRH-induced signal transduction, leading to a dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6] The reduction in gonadotropin levels, in turn, decreases the production of ovarian sex hormones, primarily estradiol and progesterone.[2][6]
The growth of ectopic endometrial tissue in endometriosis is estrogen-dependent.[2][6] By creating a hypoestrogenic environment, elagolix reduces the proliferation and inflammatory processes associated with endometrial lesions, thereby alleviating the moderate to severe pain experienced by patients.[1][2]
Caption: Elagolix's mechanism of action in endometriosis.
Pharmacokinetics and Metabolism
Elagolix is orally bioavailable and has a short half-life of approximately 4 to 6 hours.[4] It is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[4] Due to its metabolism, co-administration with strong CYP3A inducers or inhibitors can affect elagolix plasma concentrations. Elagolix itself is a weak to moderate inducer of CYP3A and an inhibitor of P-glycoprotein.[4]
Safety Profile and Adverse Events
The safety of elagolix has been evaluated in extensive clinical trials.[7] The most common adverse reactions are consistent with its hypoestrogenic mechanism of action.
| Adverse Event | Frequency | Notes |
| Hot flashes and night sweats | Common | Dose-dependent, related to reduced estrogen levels.[7][8] |
| Headache | Common | [7][8] |
| Nausea | Common | [7][8] |
| Insomnia | Common | [7][8] |
| Amenorrhea | Common | Dose-dependent increase in the absence of menstruation.[7] |
| Mood changes and depression | Common | Increased incidence compared to placebo.[4][8] Suicidal ideation has been reported rarely.[4] |
| Decreased Bone Mineral Density (BMD) | Serious | Dose-dependent bone loss is a significant concern, limiting the duration of therapy.[2][8] |
| Elevated liver enzymes | Serious | Cases of elevated liver transaminases have been observed.[4] |
Contraindications:
-
Pregnancy: Elagolix may cause early pregnancy loss.[7]
-
Known osteoporosis: Due to the risk of further bone loss.[4]
-
Severe hepatic impairment: Can lead to significantly increased drug exposure.[4][7]
-
Concomitant use of strong OATP1B1 inhibitors.[4]
Experimental Protocols: Assessment of Elagolix Efficacy in Clinical Trials
The efficacy of elagolix in reducing endometriosis-associated pain was established in two large, randomized, double-blind, placebo-controlled clinical trials (EM-1 and EM-2).[7]
Objective: To evaluate the efficacy of two doses of elagolix (150 mg once daily and 200 mg twice daily) compared to placebo in reducing dysmenorrhea and non-menstrual pelvic pain.
Methodology:
-
Patient Population: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
-
Treatment: Patients were randomized to receive elagolix 150 mg once daily, elagolix 200 mg twice daily, or placebo for 6 months.
-
Primary Endpoints:
-
Proportion of responders for dysmenorrhea (menstrual pain).
-
Proportion of responders for non-menstrual pelvic pain.
-
A responder was defined as a patient who experienced a clinically meaningful reduction in pain with no increase in rescue pain medication use.
-
-
Data Collection: Daily pain scores were recorded by patients using an electronic diary.
-
Statistical Analysis: The proportion of responders in each elagolix group was compared to the placebo group at month 3.
Caption: Workflow of pivotal Phase 3 clinical trials for elagolix.
Conclusion
Elagolix offers a valuable therapeutic option for the management of moderate to severe pain associated with endometriosis. Its oral administration, rapid onset of action, and titratable suppression of estrogen levels provide a tailored approach to treatment. However, its use requires careful consideration of the safety profile, particularly the dose-dependent effects on bone mineral density and mood. For drug development professionals, the journey of elagolix from a non-peptide GnRH antagonist to an approved therapy underscores the potential of this class of molecules in treating hormone-dependent conditions.
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reactivity profile of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
An In-Depth Technical Guide on the Reactivity Profile of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a strategically important building block in modern organic synthesis, prized for its unique electronic characteristics. The presence of three distinct electron-withdrawing groups on the phenyl ring imparts a reactivity profile that is both challenging and highly advantageous for the synthesis of complex molecules. This guide provides a comprehensive analysis of its structural features, core reactivity in palladium- and copper-catalyzed cross-coupling reactions, and practical, field-proven insights into its application, handling, and stability.
The Strategic Value in Synthesis: An Introduction
In the landscape of medicinal chemistry and materials science, the precise installation of fluorinated aromatic moieties is a cornerstone of molecular design. This compound has emerged as a key reagent for this purpose. Its utility stems from the synergistic effect of its substituents: the vicinal fluorine atoms and the methoxycarbonyl group. Fluorine substitution is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving the binding affinity of drug candidates.[1] This technical guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic-driven understanding of the compound's reactivity, empowering researchers to harness its full synthetic potential.
Structural and Electronic Profile: The Source of Reactivity
The behavior of this compound in chemical transformations is a direct consequence of its electronic architecture. The two fluorine atoms and the methoxycarbonyl group are potent electron-withdrawing groups (EWGs), which collectively decrease the electron density of the aromatic ring.
This has several critical implications:
-
Enhanced Lewis Acidity: The electron-deficient nature of the aryl ring intensifies the Lewis acidic character of the boron center. This facilitates the formation of the boronate complex with a base, a crucial step for initiating transmetalation in many cross-coupling reactions.[2]
-
Modulated Transmetalation: While base activation is facilitated, the subsequent transfer of the electron-poor aryl group to the metal center (transmetalation) can be slower compared to electron-rich arylboronic acids.[2] This electronic tug-of-war is a key consideration for reaction optimization.
-
Stability Concerns: Highly electron-deficient arylboronic acids are known to be particularly susceptible to competitive decomposition pathways, most notably protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under basic aqueous conditions.[3][4]
The logical relationship between the compound's structure and its resulting chemical properties is depicted below.
Figure 2. The Suzuki-Miyaura catalytic cycle, highlighting the potential for homocoupling.
Self-Validating Experimental Protocol
This protocol is designed as a robust starting point, incorporating best practices to mitigate common failure modes like protodeboronation and homocoupling.
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
Step-by-Step Methodology:
-
Vessel Preparation: Add the aryl bromide, this compound, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting the Atmosphere (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and subsequently backfill with high-purity argon or nitrogen. Repeat this cycle a total of three times to rigorously exclude oxygen.
-
Solvent Addition: Prepare a 5:1 (v/v) mixture of dioxane and water. Degas this solvent mixture by sparging with argon for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.
-
Reaction Execution: Lower the flask into a preheated oil bath at 90–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting aryl bromide is the primary indicator of completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary for Optimization:
| Parameter | Recommended Starting Point | Rationale for Choice |
| Boronic Acid Equiv. | 1.2 - 1.5 | An excess mitigates concentration loss from potential homocoupling or protodeboronation. |
| Palladium Source | Pd(PPh₃)₄ (a Pd(0) source) | Using a pre-formed Pd(0) source can minimize Pd(II)-mediated homocoupling. [5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective and can minimize side reactions. [6] |
| Solvent System | Degassed Dioxane/H₂O or Toluene/H₂O | Aqueous mixtures are standard, but degassing is critical to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the catalytic cycle without promoting excessive decomposition. |
| Table 1. Key parameters for optimizing Suzuki-Miyaura couplings. |
Expanding the Toolbox: Chan-Lam C-N/C-O Coupling
Beyond C-C bond formation, this boronic acid is a competent partner in the copper-catalyzed Chan-Lam coupling, which forges C-N and C-O bonds. [7][8]This reaction provides a valuable, often milder alternative to the Buchwald-Hartwig amination for coupling with amines, amides, and alcohols. [9] The reaction is typically performed with a Cu(II) salt, such as Cu(OAc)₂, often in the presence of a ligand like pyridine, and remarkably, can frequently be run open to the air, as oxygen serves as the terminal oxidant to regenerate the active copper catalyst. [7][9]
Experimental Workflow: Chan-Lam N-Arylation
The following workflow outlines the key stages for a typical Chan-Lam N-arylation.
Figure 3. A generalized workflow for the Chan-Lam N-arylation reaction.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416–5421. [Link]
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2010). The Protodeboronation of Aryl- and Heteroarylboronic Acids. Angewandte Chemie International Edition, 49(1), 74-112. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Butters, M., et al. (2010). Development and application of a deboronation reaction. Organic Process Research & Development, 14(6), 1410-1417. [Link]
-
Ishiyama, T., et al. (2002). Arylboronic Acids as Catalysts for Amide Formation from Carboxylic Acids and Amines. Journal of the American Chemical Society, 124(3), 390-391. [Link]
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(9), 4443–4451. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthetic Utility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]
-
Chem-Impex International Inc. (n.d.). 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
-
Marder, T. B., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Chemistry – A European Journal, 27(1), 19-38. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
-
Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Batey, R. A. (2007). Suzuki–Miyaura Cross-Coupling Reactions. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
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Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable building block: 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid . The strategic incorporation of a difluorinated phenyl moiety is of paramount interest in drug discovery and materials science. The two fluorine atoms, being highly electronegative, can profoundly alter a molecule's electronic properties, metabolic stability, pKa, and binding affinity for biological targets.[3][4] The adjacent methoxycarbonyl group further modulates these electronic effects and provides a handle for subsequent synthetic transformations.
However, the very features that make this reagent attractive also present unique challenges. As an electron-deficient system, this compound is susceptible to competitive side reactions, most notably protodeboronation and homocoupling.[5][6] This application note provides a robust framework for overcoming these challenges, detailing the reaction mechanism, an optimized experimental protocol, and troubleshooting strategies to ensure successful and reproducible outcomes.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][9]
-
Transmetalation : This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[10] For electron-deficient boronic acids like the one in focus, this step can be sluggish, requiring careful optimization of the base and catalyst system.[11]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Optimized Experimental Protocol
This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for different coupling partners, particularly less reactive aryl chlorides.
Reagents and Equipment
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more active catalysts and higher temperatures.[12] |
| Boronic Acid | This compound (1.2–1.5 equiv) | A slight excess ensures complete consumption of the potentially more expensive aryl halide. |
| Palladium Precatalyst | Pd(dppf)Cl₂ (1-3 mol%) or XPhos Pd G2 (1-2 mol%) | Air-stable precatalysts provide reproducible generation of the active Pd(0) species. Buchwald-type catalysts (XPhos) are excellent for challenging, electron-deficient substrates.[3][11][13] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is a good first choice. Cs₂CO₃ can be more effective for difficult couplings.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) or Toluene / EtOH / H₂O | A polar, aprotic solvent system is standard. The water is crucial for activating the boronic acid with the base.[14] |
| Temperature | 80–100 °C | Sufficient to promote catalysis without causing significant thermal decomposition of reagents or catalysts. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical. Rigorous exclusion of oxygen is necessary to prevent oxidation of the Pd(0) catalyst and minimize boronic acid homocoupling.[6] |
Step-by-Step Procedure
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting : Seal the flask with a rubber septum, and cycle between vacuum and backfilling with high-purity argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The mixture should be sparged with argon for at least 20 minutes prior to use.
-
Catalyst Addition : Under a positive pressure of argon, quickly add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent/reagents.3. Base is not strong enough or has poor solubility. | 1. Ensure a rigorously inert atmosphere. Use a fresh bottle of catalyst or a precatalyst from a glovebox.2. Sparge solvents with argon for >20 mins. Ensure reagents are dry.3. Switch to a stronger base like Cs₂CO₃. Consider a different solvent system to improve solubility. |
| Significant Homocoupling of Boronic Acid | 1. Presence of dissolved oxygen oxidizing Pd(0) to Pd(II).2. The boronic acid is inherently prone to this side reaction. | 1. Crucial: Improve inerting technique (vacuum/backfill cycles, sparging).[6]2. Use a Pd(0) source like Pd(PPh₃)₄ to bypass in-situ reduction. Use a more active catalyst system (e.g., a Buchwald precatalyst) to ensure the cross-coupling rate is much faster than the homocoupling rate.[13] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long. | 1. Ensure solvents are anhydrous grade (except for the deliberate water addition). Use a less aqueous solvent system (e.g., 10:1 dioxane/water).2. Attempt the reaction at a lower temperature (e.g., 60-70 °C) for a longer period. Monitor carefully to stop the reaction upon completion. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing high-value, functionalized biaryl compounds. Success hinges on understanding the challenges posed by this electron-deficient substrate. By employing highly active palladium precatalysts, selecting an appropriate base, and, most critically, maintaining a scrupulously inert atmosphere, researchers can effectively mitigate side reactions like homocoupling and protodeboronation. The protocol and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to reliably access these important molecular architectures.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Singh, D., & Sharma, U. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
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Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
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Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Chemical Communications. [Link]
-
ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Alonso-de-Castro, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry. [Link]
-
Al-Masum, M. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca. [Link]
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Ritter, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bessin, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
PubChem. (2026, January 3). 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid. [Link]
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The Strategic deployment of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and specific functional groups into molecular scaffolds is a cornerstone of rational drug design. Among the vast arsenal of building blocks available to medicinal chemists, 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid has emerged as a particularly valuable reagent. Its utility is primarily centered on its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds with precision and efficiency.[1][2] This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorination and Functionalization: A Strategic Advantage
The unique substitution pattern of this compound is not arbitrary; it is a deliberate design feature that imparts desirable physicochemical and pharmacological properties to the resulting molecules.
The Power of Fluorine: The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3]
The Role of the Methoxycarbonyl Group: The methoxycarbonyl (ester) group serves a dual purpose. It acts as a versatile synthetic handle that can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to introduce additional points of diversity. Furthermore, the ester moiety can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, thereby contributing to the overall potency and selectivity of the drug candidate.
Core Application: A Key Building Block for Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The 3,4-difluorophenyl moiety is a common feature in many potent and selective kinase inhibitors.
A notable example is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a variety of solid tumors, and inhibitors of these kinases have shown remarkable clinical efficacy. The synthesis of advanced TRK inhibitors often involves the Suzuki-Miyaura coupling of a heterocyclic core with a substituted phenylboronic acid, such as this compound, to introduce the key biaryl scaffold necessary for potent inhibition.
Experimental Protocols
Synthesis of this compound
A common route to this valuable building block involves the ortho-lithiation and subsequent borylation of a readily available starting material, methyl 3,4-difluorobenzoate.
Reaction Scheme:
A representative synthetic workflow.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| Methyl 3,4-difluorobenzoate | 367-21-5 | 172.13 g/mol | 1.0 equiv |
| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 g/mol | 1.1 equiv |
| Triisopropyl borate | 5419-55-6 | 188.08 g/mol | 1.2 equiv |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | - |
| 2N Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | - |
| Diethyl ether | 60-29-7 | 74.12 g/mol | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3,4-difluorobenzoate (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 2N hydrochloric acid (HCl) until the pH is acidic. Extract the aqueous layer with diethyl ether (3x).
-
Work-up: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide.
Reaction Scheme:
A generalized Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 1217500-74-7 | 215.95 g/mol | 1.2 equiv |
| Heteroaryl halide (Br or I) | - | - | 1.0 equiv |
| Pd(PPh3)4 | 14221-01-3 | 1155.56 g/mol | 0.05 equiv |
| Sodium carbonate (Na2CO3) | 497-19-8 | 105.99 g/mol | 2.0 equiv |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | 142.04 g/mol | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equiv), the heteroaryl halide (1.0 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 equiv), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Troubleshooting and Optimization:
-
Low Yield: If the reaction yield is low, consider using a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl2) or a different base (e.g., K2CO3, Cs2CO3).
-
Side Reactions: Protodeborylation (loss of the boronic acid group) can sometimes be an issue. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help minimize this side reaction.
Mechanistic Considerations and the Impact of Substitution
The success of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a critical role in the transmetalation step. The electron-withdrawing fluorine atoms on this compound can influence the rate of this step.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The strategic placement of the fluoro and methoxycarbonyl groups provides medicinal chemists with a powerful tool to fine-tune the properties of their target molecules, ultimately leading to the development of more effective and safer medicines. The protocols and insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
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National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
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CP Lab Safety. 3, 4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, min 98%, 250 mg. Available at: [Link]
-
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-
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National Center for Biotechnology Information. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Available at: [Link]
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National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors. Available at: [Link]
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National Center for Biotechnology Information. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available at: [Link]
-
PubChem. 4-Methoxycarbonylphenylboronic acid. Available at: [Link]
Sources
Application Note: Synthesis of Biaryl Compounds Utilizing 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
Biaryl motifs are fundamental structural units prevalent in a vast array of functional materials, agrochemicals, and perhaps most significantly, in pharmacologically active compounds.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[3] 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid emerges as a particularly valuable building block in this context. The electron-withdrawing nature of the two fluorine atoms and the methoxycarbonyl group modifies the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions and imparting unique characteristics to the resulting biaryl products. This application note provides a comprehensive guide to the synthesis of biaryl compounds via Suzuki-Miyaura coupling using this versatile reagent, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in organic synthesis and drug discovery.[4][5]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[6] The catalytic cycle, typically mediated by a palladium catalyst, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboronic acid (Ar²-B(OH)₂) forms a boronate salt, which then undergoes transmetalation with the palladium(II) complex. This step involves the transfer of the aryl group from boron to palladium, generating a diorganopalladium(II) species. The electronic properties of the boronic acid, such as those of this compound, can influence the rate of this step.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product (Ar¹-Ar²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-dioxane/water)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Execution
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the boronic acid.[7]
-
Solvent Addition: Add the degassed solvent system to the flask via a syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically between 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Expected Outcomes and Optimization
The yield and purity of the biaryl product can be influenced by several factors, including the choice of catalyst, base, and solvent. The following table provides a summary of typical reaction conditions and expected outcomes.
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 |
Troubleshooting and Expert Insights
Issue 1: Low Yield of the Desired Product
-
Potential Cause: Inefficient catalyst activity or decomposition.
-
Solution: Ensure the use of a high-purity catalyst and strictly anaerobic conditions. Consider using a pre-catalyst or a more robust ligand system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7] The reaction temperature should also be optimized, as excessive heat can lead to catalyst degradation.[7]
Issue 2: Significant Formation of Homocoupled Byproduct
-
Potential Cause: The presence of oxygen in the reaction mixture is a primary driver of boronic acid homocoupling.[7]
-
Solution: Rigorous deoxygenation of the solvent and maintaining a positive pressure of an inert gas throughout the experiment is critical.[7] Using a palladium(0) source like Pd(PPh₃)₄ can be advantageous.[7] Alternatively, converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the propensity for homocoupling.[7]
Issue 3: Difficulty in Purification
-
Potential Cause: The structural similarity between the desired product and the homocoupled byproduct can complicate purification.
-
Solution: Careful optimization of the reaction to minimize byproduct formation is the best approach. If purification remains challenging, consider alternative chromatographic techniques, such as reverse-phase chromatography or recrystallization.
Conclusion
This compound is a highly effective reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The unique electronic properties conferred by the difluoro and methoxycarbonyl substituents make this building block particularly attractive for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is paramount.
References
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
5-Acetyl-4-bromothiophen-2-boronic Acid|CAS 1256346-41-4. Available at: [Link]
-
Heterobiaryls in Medicinal Chemistry and Agrochemicals: A Review - PMC - NIH. Available at: [Link]
-
Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Role of Fluorine in Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC - PubMed Central. Available at: [Link]
-
Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC - NIH. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the introduction of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties.[1][2][3][4][5] Fluorine's high electronegativity and relatively small size can significantly impact metabolic stability, membrane permeability, binding affinity, and pKa.[2][3][4] The subject of this guide, 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid , is a versatile building block that capitalizes on these benefits. Its difluorinated phenyl ring, substituted with an electron-withdrawing methoxycarbonyl group, makes it a valuable synthon for introducing a highly functionalized and electron-deficient moiety into a target molecule.
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[6] This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. As a Senior Application Scientist, the following protocols and discussions are designed to be both practical and explanatory, offering not just the "how" but also the "why" behind the experimental choices.
Suzuki-Miyaura Coupling: Navigating the Challenges of an Electron-Deficient Boronic Acid
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions and broad functional group tolerance.[7] However, the electronic nature of the coupling partners significantly influences reaction efficiency. This compound is considered "electron-deficient" due to the presence of two fluorine atoms and a methoxycarbonyl group, which can slow the rate-determining transmetalation step in the catalytic cycle.[8] Furthermore, electron-deficient boronic acids are notoriously prone to an undesirable side reaction: homocoupling, which leads to the formation of a symmetric biaryl byproduct.[2][9]
The primary drivers of homocoupling are the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and the presence of Pd(II) species in general.[2] Therefore, the key to a successful Suzuki-Miyaura coupling with this substrate lies in meticulous reaction setup and the judicious choice of catalyst, ligand, and base.
Visualizing the Suzuki-Miyaura Catalytic Cycle and the Homocoupling Side Reaction
Caption: Suzuki-Miyaura cycle vs. homocoupling pathway.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and promote efficient cross-coupling. The key is the rigorous exclusion of oxygen and the use of a Pd(0) catalyst source.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky, electron-rich phosphine ligand (optional, if not using a pre-formed catalyst like Pd(PPh₃)₄; e.g., SPhos, 2.5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas at least three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the degassed solvent system via syringe. Proper degassing (e.g., three freeze-pump-thaw cycles or sparging with inert gas for 30-60 minutes) is critical.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) catalyst. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) is advantageous as it bypasses the in-situ reduction of a Pd(II) precatalyst, a step that can contribute to homocoupling.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Minimizes the presence of Pd(II) species that promote homocoupling.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination and can stabilize the Pd(0) state. |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species.[8] |
| Solvent | Degassed Toluene/Ethanol/Water or Dioxane/Water | A biphasic system often aids in the dissolution of the base and boronic acid. Rigorous degassing is crucial to prevent oxidation of the catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst to Pd(II).[2] |
Heck Reaction: C-C Bond Formation with Olefins
The Heck reaction couples an aryl or vinyl halide (or in some cases, an arylboronic acid in an oxidative Heck reaction) with an alkene.[6][10] While traditional Heck reactions use aryl halides, oxidative variants using arylboronic acids have been developed.[1][3] For an electron-deficient system like ours, specific conditions are necessary to drive the reaction forward.
Visualizing the Oxidative Heck Reaction Workflow
Caption: Workflow for the Oxidative Heck Reaction.
Protocol for Oxidative Heck-Type Reaction
This protocol is adapted from methodologies for the oxidative Heck coupling of arylboronic acids with olefins, which can proceed without the need for a base.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Olefin (e.g., n-butyl vinyl ether, styrene) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., dppp - 1,3-Bis(diphenylphosphino)propane) (3 mol%)
-
Degassed solvent (e.g., Acetone)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas.
-
Reagent Addition: Add the degassed solvent followed by the olefin via syringe.
-
Reaction: Heat the mixture to 70 °C and stir for 15-24 hours.
-
Monitoring: Check the reaction's progress periodically using TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11] To apply this to our system, we would use the corresponding aryl halide, methyl 3-bromo-4,5-difluorobenzoate , as the coupling partner.
Protocol for Sonogashira Coupling
This protocol is a general procedure adaptable for the coupling of aryl bromides with terminal alkynes.[12]
Materials:
-
Methyl 3-bromo-4,5-difluorobenzoate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%)
-
Copper(I) iodide (CuI) (10-30 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a degassed solution of methyl 3-bromo-4,5-difluorobenzoate in a mixture of THF and Et₃N, add the palladium catalyst and CuI.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 16-24 hours, or until completion as indicated by TLC.
-
Work-up: Filter the reaction mixture through celite to remove insoluble salts.
-
Extraction: Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] Similar to the Sonogashira coupling, the starting material would be an aryl halide derivative, such as methyl 3-bromo-4,5-difluorobenzoate .
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
This is a general protocol that often requires optimization of the ligand and base for a specific substrate combination.
Materials:
-
Methyl 3-bromo-4,5-difluorobenzoate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl bromide, amine, and solvent.
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (4-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
This compound and its corresponding aryl halide derivatives are powerful reagents for introducing a highly functionalized, electron-deficient aromatic ring into complex molecules. While their electronic nature presents unique challenges, particularly the propensity for homocoupling in Suzuki-Miyaura reactions, these can be overcome with careful optimization of reaction conditions. The protocols outlined in this guide provide robust starting points for researchers and drug development professionals to successfully employ this valuable building block in a range of palladium-catalyzed cross-coupling reactions.
References
- Kirk, K. L. (2008). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Journal of Fluorine Chemistry, 129(10), 879-892.
- Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Zhang, X., et al. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(36), 11884-11885.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Chen, C., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Hindered Arylboronic Acids.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2018(44), 6128-6132.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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use of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid as a building block for kinase inhibitors
Application Note & Protocol
Topic: The Strategic Use of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid as a Privileged Building Block for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases are central nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, they have become one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but challenges such as acquired resistance and off-target toxicity necessitate the continuous innovation of new chemical entities.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic or hydrophobic interactions.[3][4]
This application note details the utility of This compound as a versatile and strategic building block for the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the potential impact of the resulting structural motif on kinase inhibitory activity.
Profile of a Strategic Building Block: this compound
The subject of this note is a phenylboronic acid derivative with specific substitutions that confer unique advantages in drug design.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 1217500-74-7 | [5] |
| Molecular Formula | C₈H₇BF₂O₄ | [6] |
| Molecular Weight | 215.9 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, desiccate | [5] |
Key Structural Features and Their Implications:
-
Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility, serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most robust and widely used methods for forming C-C bonds between aromatic rings, a common linkage in kinase inhibitors.[8] The mild reaction conditions and high functional group tolerance make it ideal for complex molecule synthesis.[7][9]
-
Vicinal Difluoro Substitution (3,4-F₂): The two fluorine atoms exert a strong electron-withdrawing inductive effect. This electronic perturbation can significantly influence the binding of the phenyl ring within the ATP-binding pocket of a kinase. Fluorine atoms can form favorable interactions with protein backbones or side chains, potentially increasing ligand potency and selectivity.[10] Furthermore, this substitution pattern can enhance metabolic stability and improve membrane permeability.[3]
-
Methoxycarbonyl Group (-COOCH₃): Positioned meta to the boronic acid, this ester group serves two primary purposes. Firstly, as an electron-withdrawing group, it further modulates the electronics of the aromatic ring, which can influence both reactivity in the coupling reaction and biological activity.[11] Secondly, it provides a synthetic handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the exploration of additional structure-activity relationships (SAR).[12]
Caption: Logical relationship between the functional groups of the building block and their advantages.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
This section provides a detailed, field-proven protocol for the coupling of this compound with a representative heterocyclic halide, 4-chloro-7-methoxyquinazoline, a common scaffold in EGFR kinase inhibitors.[13]
Rationale for Reagent Selection
-
Catalyst (Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0)): A reliable and commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. It does not require pre-activation.
-
Base (K₂CO₃ - Potassium Carbonate): A moderately strong inorganic base sufficient to promote the formation of the reactive boronate species from the boronic acid, which is essential for the transmetalation step.[9]
-
Solvent System (1,4-Dioxane/H₂O): A common biphasic solvent system for Suzuki reactions. Dioxane solubilizes the organic starting materials and the catalyst, while water solubilizes the inorganic base and facilitates the reaction.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the building block with a quinazoline core.
Materials:
-
4-Chloro-7-methoxyquinazoline (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-methoxyquinazoline (e.g., 194 mg, 1.0 mmol), this compound (260 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Attach a condenser, and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
The Catalytic Cycle Explained
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar¹-X), forming a Pd(II) complex.
-
Activation & Transmetalation: The base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Application in Kinase Inhibition: A Structure-Activity Perspective
The 3,4-difluoro-5-(methoxycarbonyl)phenyl motif, once incorporated into a suitable heterocyclic scaffold, can confer potent inhibitory activity against various kinases. The specific orientation and interactions of this moiety within the ATP-binding site are crucial for its efficacy.
Hypothetical Kinase Inhibition Data
To illustrate the potential of this building block, consider the following hypothetical data for a series of inhibitors based on the quinazoline scaffold synthesized above, tested against Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase.
| Compound | R Group (Modification of -COOCH₃) | EGFR IC₅₀ (nM) | Rationale / Comments |
| 1 (Product from protocol) | -COOCH₃ | 25 | The ester provides a potential H-bond acceptor and the difluoro-phenyl core occupies the hydrophobic pocket. |
| 2 | -COOH | 15 | Hydrolysis of the ester to a carboxylic acid can introduce a strong H-bond donor/acceptor, potentially interacting with key residues like Lys745. |
| 3 | -CONHCH₃ | 8 | Amidation to a small, secondary amide can provide an additional H-bond donor, further optimizing interactions in the hinge region. |
| 4 (Non-fluorinated analog) | -COOCH₃ (on phenyl) | 150 | Removal of the fluorine atoms significantly reduces potency, highlighting their critical role in binding affinity.[10] |
Data are hypothetical and for illustrative purposes only.
Mechanistic Insights into Binding
The difluorophenyl group often orients itself into a hydrophobic region of the kinase ATP-binding site. The fluorine atoms can:
-
Enhance Hydrophobic Interactions: Despite being electronegative, the C-F bond is poorly polarizable, and fluorinated rings can engage in favorable interactions within hydrophobic pockets.[4]
-
Form Orthogonal Dipole Interactions: The C-F bond dipole can interact favorably with backbone carbonyls or other polar groups within the active site.[3]
-
Modulate Conformation: The presence of fluorine can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding.[3]
The methoxycarbonyl group and its derivatives are typically solvent-exposed and can be tailored to interact with the solvent-front or specific amino acid residues at the mouth of the ATP-binding pocket, thereby enhancing selectivity and potency.
References
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Design and discovery of boronic acid drugs. (2020). PubMed.
- Fluorine in drug discovery: Role, design and case studies. Google Cloud.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. (2015). PubMed.
- 3, 4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, min 98%, 250 mg. CP Lab Safety.
- This compound. PubChem.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- Organoborane coupling reactions (Suzuki coupling). PubMed Central.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
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- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: The Strategic Role of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid in Advanced Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms into active molecules is a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and target-specific activity.[1][2] Phenylboronic acids are indispensable tools in synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds with high precision.[3] This technical guide details the application of a specialized building block, 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid , in the synthesis of advanced agrochemical precursors. We will explore the causality behind its reactivity, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, and discuss optimization strategies to ensure high-yield, validated outcomes.
Introduction: The Fluorine Advantage in Agrochemicals
The introduction of fluorine into a bioactive molecule can dramatically alter its physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[1] This "fluorine advantage" is widely exploited in agrochemical research to develop more potent and environmentally stable herbicides, fungicides, and insecticides.[2] this compound (CAS: 1217500-74-7) is a highly valuable intermediate designed for this purpose.[4] Its structure is engineered to introduce a difluorinated, functionalized phenyl ring, a motif present in numerous modern agrochemicals.
Reagent Profile and Mechanistic Considerations
The utility of this reagent is rooted in its unique molecular architecture.
-
Chemical Structure:
-
Key Structural Features and Reactivity:
-
Difluoro Substituents: The two fluorine atoms are powerful electron-withdrawing groups (EWGs). This electronic deficit on the phenyl ring significantly influences the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] While EWGs can sometimes slow the reaction rate compared to electron-donating groups, they also increase the Lewis acidity of the boron atom, which can facilitate the formation of the critical boronate complex.[6]
-
Methoxycarbonyl Group: This ester moiety acts as an additional EWG and provides a versatile chemical handle for subsequent synthetic transformations, allowing for the construction of more complex molecular architectures.[3]
-
Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, serving as the organometallic nucleophile that transfers the aryl group to the palladium catalyst.
-
A primary challenge with electron-deficient boronic acids like this one is their increased susceptibility to a key side reaction: homocoupling , which forms a symmetrical biaryl dimer.[7] This side reaction consumes the reagent, lowers the yield of the desired product, and complicates purification.[7] The protocols described herein are optimized to mitigate this pathway.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction to synthesize an agrochemical precursor. The procedure is designed to be a robust starting point for coupling with various aryl or heteroaryl halides.
Objective: To synthesize a biaryl compound, Methyl 4'-bromo-3,4-difluoro-[1,1'-biphenyl]-5-carboxylate, a common scaffold in agrochemical development.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 1217500-74-7 | 215.95 | 1.2 equiv |
| 1-Bromo-4-iodobenzene | 589-87-7 | 282.91 | 1.0 equiv |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.03 equiv |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 equiv |
| Toluene | 108-88-3 | - | ~10 mL/mmol |
| Deionized Water | 7732-18-5 | - | ~2.5 mL/mmol |
Step-by-Step Methodology
-
Reaction Setup & Inert Atmosphere:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Causality: The use of a Schlenk flask and an inert gas is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which not only deactivates the catalyst but also promotes the undesired homocoupling of the boronic acid.[7]
-
-
Solvent Addition:
-
Add degassed toluene (~10 mL per mmol of the limiting reagent) and deionized water (~2.5 mL per mmol) to the flask via syringe.
-
Causality: Solvents must be rigorously degassed (e.g., via freeze-pump-thaw or by sparging with argon for 30 minutes) to remove dissolved oxygen. The biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting aryl halide is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
-
-
Purification and Characterization:
-
Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. A typical yield for this type of reaction, when optimized, is in the range of 75-90%.[6]
-
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle Mechanism
Understanding the underlying mechanism is key to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
| Problem Observed | Probable Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base. | 1. Use a fresh, high-quality catalyst. Consider a Pd(0) source like Pd(PPh₃)₄ to bypass in-situ reduction steps.[7]2. Ensure rigorous degassing of all solvents.[7]3. Try a stronger base like K₃PO₄. |
| Significant Homocoupling | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst.3. Non-optimal ligand. | 1. Improve inert atmosphere technique; ensure no leaks in the system.[7]2. Switch to a Pd(0) source.[7]3. For challenging couplings, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance from substrates. | 1. Increase reaction time and/or temperature incrementally.2. Screen different palladium catalysts and ligands that are more effective for hindered substrates. |
Conclusion
This compound is a powerful and strategic building block for the synthesis of modern agrochemicals. Its engineered electronic properties facilitate the introduction of a difluorinated phenyl moiety, a common feature in highly active compounds. By leveraging a robust, optimized Suzuki-Miyaura coupling protocol that rigorously excludes oxygen, researchers can efficiently synthesize complex biaryl precursors. Understanding the underlying reaction mechanism and potential side reactions is paramount to achieving high-yield, reproducible, and validated results, accelerating the discovery pipeline for next-generation crop protection solutions.
References
- Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials. Google Cloud.
- Diflufenican synthesis. ChemicalBook.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.
- Synthesis method of diflufenican - CN114685365B. Google Patents.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
- 3, 4-Difluoro-5-(methoxycarbonyl)phenylboronic acid, min 98%, 250 mg. CP Lab Safety.
- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone - US8652999B1. Google Patents.
- This compound. PubChemLite.
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid. Chem-Impex.
- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Alfa Chemistry.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- This compound. International Laboratory USA.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - US8822730B2. Google Patents.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields and purity. The inherent electronic properties of this substrate—namely, the electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group—present unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Yield of the Desired Cross-Coupled Product
A low or non-existent yield is one of the most common issues when working with electron-deficient boronic acids.
Potential Causes:
-
Slow Transmetalation: The electron-withdrawing nature of the substituents on the phenyl ring decreases its nucleophilicity, which can significantly slow down the rate-determining transmetalation step in the Suzuki catalytic cycle.[1]
-
Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid starting material.[2][3] This can be catalyzed by acidic or basic conditions.[4][5]
-
Catalyst Inactivity: The palladium catalyst may not be active, or it may have decomposed. This can be due to the use of a Pd(II) precatalyst without efficient in-situ reduction to the active Pd(0) species, or the presence of oxygen which can lead to catalyst decomposition.[6][7][8]
-
Poor Solubility: Insufficient solubility of the boronic acid or the aryl halide coupling partner can hinder the reaction.[5]
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| 1. Utilize a Stronger Base | A stronger base, such as K₃PO₄ or Cs₂CO₃, is often necessary to facilitate the transmetalation of electron-deficient boronic acids.[6][9] The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1][9] |
| 2. Employ Bulky, Electron-Rich Ligands | Ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are highly effective for coupling electron-deficient substrates.[6][10] These ligands are electron-rich, which increases the electron density on the palladium center, promoting both oxidative addition and the subsequent reductive elimination. Their steric bulk can also accelerate the reductive elimination step. |
| 3. Increase Reaction Temperature | Higher temperatures can provide the necessary activation energy to overcome the slower kinetics associated with electron-deficient coupling partners.[6] Solvents with higher boiling points like toluene, dioxane, or DMF may be required.[6] |
| 4. Use a Modern Precatalyst | Employing a well-defined Pd(0) source or a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure the efficient generation of the active Pd(0) catalytic species.[6][11] This minimizes issues related to incomplete catalyst activation. |
| 5. Minimize Water Content & Degas Thoroughly | While a small amount of water is often beneficial in Suzuki reactions, excessive water, especially under basic conditions, can promote protodeboronation.[8] Thoroughly degassing all solvents and reagents is critical to remove oxygen, which can lead to both catalyst decomposition and undesired homocoupling.[7][11] |
Problem 2: Significant Formation of Homocoupling Byproduct
The formation of a symmetrical biaryl from the self-coupling of the boronic acid is a common and troublesome side reaction.
Potential Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[7][8]
-
Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to Pd(0) is inefficient, the remaining Pd(II) can facilitate homocoupling.[8]
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| 1. Rigorous Degassing | Implement a robust degassing procedure for all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.[7] |
| 2. Use a Pd(0) Catalyst Source | Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent issues related to the in-situ reduction of Pd(II) and may reduce the propensity for homocoupling.[7] |
| 3. Optimize Ligand Choice | Bulky phosphine ligands can disfavor the formation of palladium species that lead to homocoupling.[11] |
Problem 3: Difficulty in Product Purification
The desired product and byproducts may have similar polarities, leading to challenging chromatographic separation.
Potential Causes:
-
Co-elution with Homocoupled Product: The homocoupled dimer of the boronic acid often has a similar polarity to the desired cross-coupled product, making separation difficult.[12]
-
Residual Starting Materials: Incomplete conversion can lead to a mixture of starting materials and product.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| 1. Optimize Reaction for High Conversion | The most effective way to simplify purification is to maximize the conversion of starting materials to the desired product by applying the troubleshooting steps for low yield. |
| 2. Alternative Chromatographic Techniques | If standard silica gel chromatography is ineffective, consider alternative stationary phases (e.g., alumina, reversed-phase silica) or chromatographic techniques like preparative HPLC. |
| 3. Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?
A1: The primary challenge arises from its electronic properties. The two fluorine atoms and the methoxycarbonyl group are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making it less nucleophilic. In the Suzuki catalytic cycle, this decreased nucleophilicity slows down the transmetalation step, which is often the rate-limiting step of the reaction.[1] Furthermore, electron-deficient boronic acids are more prone to undesired side reactions like protodeboronation.[3]
Q2: What is the role of the base in a Suzuki reaction, and why is the choice of base so critical for this specific boronic acid?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., RB(OH)₃⁻).[9] For an electron-deficient boronic acid like this compound, a stronger base (e.g., K₃PO₄, Cs₂CO₃) is often required to sufficiently increase the nucleophilicity of the boronate, thereby facilitating its transfer to the palladium center and driving the reaction forward.[6]
Q3: Can I use a boronic ester (e.g., a pinacol ester) instead of the boronic acid? What are the potential advantages?
A3: Yes, using the corresponding boronic ester, such as a pinacol ester, is a common and often advantageous strategy. Boronic esters are generally more stable than boronic acids and less susceptible to protodeboronation.[8] This increased stability can lead to higher and more consistent yields, especially in reactions that require prolonged heating. While the ester must be hydrolyzed in situ to the active boronic acid during the reaction (which is why water is often included in the solvent system), the improved shelf-life and stability during the reaction often outweigh this extra step.[11]
Q4: How do I properly set up a Suzuki reaction to minimize oxygen contamination?
A4: A meticulous setup under an inert atmosphere is crucial. Here is a general procedure:
-
Dry Glassware: Use oven-dried or flame-dried glassware to remove any adsorbed water.
-
Add Solids: Add the aryl halide, boronic acid, base, and ligand (if solid) to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with a high-purity inert gas (argon or nitrogen) for 10-15 minutes.
-
Degas Solvents: Degas all solvents, including any water, by sparging with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles.
-
Add Solvents and Catalyst: Add the degassed solvents via syringe. If using a solid catalyst, add it quickly under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring. Maintain a positive pressure of the inert gas throughout the reaction.[7]
Visualizations and Protocols
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting Decision Tree for Low Yields
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for your particular aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.). [6]2. Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). [6]4. Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent. [10]5. Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). [6]6. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [6]8. Purification: Purify the crude product by flash column chromatography.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5263-5275. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5728-5734. Available at: [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1594-1597. Available at: [Link]
-
Wisniewski, S. R., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 19(17), 4592-4595. Available at: [Link]
-
ResearchGate. Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. Available at: [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1285-1293. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
Martins, P. F., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 27(19), 6529. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoboron coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 54(3-4), 263-303. Available at: [Link]
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- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 12. reddit.com [reddit.com]
Technical Support Center: Strategies for Preventing Homocoupling of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of homocoupling when using 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this common side reaction, thereby improving your reaction yields and simplifying product purification.
Introduction: The Challenge of an Electron-Deficient Boronic Acid
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature presents a distinct challenge in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a methoxycarbonyl group makes the arylboronic acid electron-deficient. This electronic property increases its susceptibility to a significant side reaction known as homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl dimer.
This unwanted reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be difficult to separate.[1] Understanding the mechanisms behind homocoupling is the first step toward its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of this electron-deficient boronic acid is primarily driven by two interconnected factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[2][3]
-
Use of Pd(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂ and PdCl₂(dppf), are in the Pd(II) oxidation state.[2] For the Suzuki-Miyaura catalytic cycle to begin, these must be reduced to the active Pd(0) form. This reduction can occur through the undesired homocoupling of the boronic acid.[2][3]
Q2: Why is this specific boronic acid more prone to homocoupling?
A2: Electron-deficient arylboronic acids, like the one , are particularly susceptible to homocoupling.[4][5] While the exact mechanism can be complex, it is understood that the electronic properties of these substrates can facilitate the transmetalation and reductive elimination steps involved in the homocoupling pathway.
Q3: Can the choice of base influence the extent of homocoupling?
A3: Absolutely. The base is crucial for activating the boronic acid for transmetalation.[6] However, the strength and type of base can significantly impact the reaction outcome. Strong bases may accelerate side reactions, including homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3][7]
Q4: How do ligands impact the formation of the homocoupled byproduct?
A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can be highly effective in minimizing homocoupling.[3][4][8] Their steric bulk can physically hinder the formation of the intermediates that lead to the homocoupling product, while their electron-donating nature can promote the desired reductive elimination step of the cross-coupling cycle.[3]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
If you are observing significant amounts of the homocoupled dimer of this compound in your reactions, this guide provides a systematic workflow to diagnose and resolve the issue.
Step 1: Rigorous Exclusion of Oxygen
The most critical step in preventing homocoupling is to maintain a strictly inert atmosphere.[9][10]
Protocol for Deoxygenation:
-
Solvent Degassing: Before use, thoroughly degas all solvents. Common and effective methods include:
-
Sparging: Bubble a stream of inert gas (argon or high-purity nitrogen) through the solvent for at least 30-60 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing the solvent.[7]
-
-
Inert Atmosphere: Assemble your reaction vessel (e.g., a Schlenk flask) while it is hot after oven-drying. Allow it to cool under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the entire experimental setup and reaction duration.
Step 2: Selection of Palladium Source and Ligand
Your choice of catalyst and ligand system is paramount.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Alternatively, modern precatalysts like the Buchwald G3 and G4 palladacycles are designed for clean generation of the active Pd(0) species.[3] | Pd(0) catalysts can directly enter the desired catalytic cycle without needing a reduction step that can be mediated by boronic acid homocoupling.[2][3] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands. Examples include SPhos, XPhos, or other Buchwald-type ligands.[3][4] N-heterocyclic carbenes (NHCs) can also be effective.[3] | The steric hindrance provided by these ligands disfavors the formation of palladium complexes that lead to homocoupling.[8] Their electron-rich nature facilitates the desired reductive elimination step of the cross-coupling. |
Step 3: Optimization of Reaction Conditions
Fine-tuning the reaction parameters can significantly suppress the formation of the homocoupled byproduct.
| Parameter | Recommendation | Rationale |
| Base Selection | Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][7] | These bases are effective at promoting the desired transmetalation without being overly aggressive, which can lead to side reactions. |
| Solvent System | Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally preferred.[3] Often, a mixture with water is used to aid in dissolving the base. | The choice of solvent can influence the solubility of the reagents and the overall reaction kinetics. |
| Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. | Side reactions can have different activation energies than the main reaction pathway. |
| Reagent Stoichiometry | Using a slight excess of the aryl halide coupling partner (e.g., 1.1 to 1.2 equivalents) can be beneficial. | This can help to ensure that the boronic acid is consumed primarily through the cross-coupling pathway. |
| Order of Addition | Consider pre-heating the mixture of the palladium catalyst, ligand, base, and aryl halide before adding the boronic acid.[9] | This can help to ensure that the active Pd(0) species is readily available to react with the aryl halide as soon as the boronic acid is introduced. |
Step 4: Alternative Boron Reagents
If homocoupling remains a persistent issue, consider converting the boronic acid to a more stable derivative.
-
Pinacol Boronate Esters: Converting this compound to its corresponding pinacol boronate ester can increase its stability and may reduce the propensity for homocoupling.[11] These esters often exhibit different reactivity profiles in the transmetalation step.
-
Trifluoroborate Salts: Potassium aryltrifluoroborate salts are another alternative that can offer enhanced stability and, in some cases, reduced homocoupling.[12]
Visualizing the Problem: Desired vs. Undesired Pathways
Caption: Desired Suzuki-Miyaura cycle versus the undesired oxygen-mediated homocoupling pathway.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting homocoupling in Suzuki-Miyaura reactions.
Conclusion
Preventing the homocoupling of this compound is a manageable challenge that requires careful attention to experimental detail. By rigorously excluding oxygen, selecting the appropriate palladium source and ligand, and optimizing reaction conditions, researchers can significantly improve the efficiency and outcome of their Suzuki-Miyaura cross-coupling reactions. This guide serves as a comprehensive resource to empower you to overcome this common hurdle and achieve your synthetic goals.
References
-
Carrow, B. P., & Hartwig, J. F. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(13), 1289-1293. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ghattas, W., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Retrieved from [Link]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 995-1001. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ghattas, W., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
- Thomas, S. (Ed.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16477-16487. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid
Welcome to the technical support center for the purification of chemical entities derived from 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties conferred by the difluoro and methoxycarbonyl substituents present specific challenges and opportunities in purification that this guide will address.[1][2]
Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: My NMR spectrum shows persistent boron-containing impurities after work-up. How can I remove residual this compound or its byproducts?
Answer: This is a very common issue. Boronic acids and their derivatives, like boroxines (anhydrides), can be tricky to remove completely due to their polarity and potential for complex formation. Here are several strategies, from simplest to most rigorous:
-
Aqueous Basic Wash/Extraction: The fundamental principle here is the acidic nature of the boronic acid group, which can be deprotonated to form a water-soluble boronate salt.[3][4]
-
Causality: By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base (e.g., 1M NaOH, K₂CO₃, or NaHCO₃), the acidic boronic acid will selectively partition into the aqueous layer as its sodium or potassium salt. The desired, typically less acidic, coupled product remains in the organic layer.
-
Troubleshooting: If your desired product has an acidic functional group, this method may not be suitable as it could also partition into the aqueous layer. In such cases, a very carefully controlled pH or an alternative method is necessary.
-
-
Diethanolamine Adduct Formation: For stubborn cases, you can selectively precipitate the boronic acid.
-
Causality: Boronic acids react with diethanolamine to form stable, often crystalline, adducts that are insoluble in many organic solvents. You can stir your crude mixture with diethanolamine in a solvent like ethyl acetate, filter off the precipitated adduct, and then recover your product from the filtrate.
-
-
Scavenger Resins: This is a highly effective, albeit more expensive, modern approach.
Question 2: I'm observing a dark coloration in my product and baseline streaking on TLC, suggesting palladium catalyst contamination. What's the best way to remove it?
Answer: Residual palladium from Suzuki coupling is a frequent and critical issue, especially for pharmaceutical applications.[5][6] Here are several effective methods:
-
Filtration through Celite®: This is often the first line of defense.
-
Silica Gel Chromatography: This is the most common and generally effective method.
-
Activated Carbon Treatment: An excellent method for removing trace amounts of palladium.
-
Causality: Activated carbon has a high surface area and can adsorb residual palladium catalysts.[5][6] Stirring a solution of your crude product with a small amount of activated carbon for a period, followed by filtration (through Celite® to remove the carbon fines), can significantly reduce palladium content.
-
-
Metal Scavengers: For final-step purifications where very low ppm levels of palladium are required, specialized thiol-functionalized silica or resins are highly effective.
-
Causality: The soft thiol groups have a very high affinity for the soft palladium metal, forming strong bonds and effectively removing it from the solution.
-
Question 3: My reaction has produced a significant amount of a byproduct with a mass corresponding to the protodeboronated starting material (1,2-difluoro-3-(methoxycarbonyl)benzene). How do I separate this from my desired product?
Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a known side reaction for boronic acids, particularly electron-deficient ones, under certain conditions (e.g., high temperatures, presence of water, or strong base).[9][10][11]
-
Causality: This side reaction creates a byproduct that is often very close in polarity to the desired coupled product, making separation challenging.[9]
-
Solution:
-
Optimization of Chromatography: This is the most likely solution. You will need to screen various solvent systems to find one that provides adequate separation (a ΔRf > 0.2 is ideal). See the table below for starting points. Hexane/Ethyl Acetate or Toluene/Acetone gradients are often effective.
-
Recrystallization: If your desired product is a solid, recrystallization can be a powerful tool.[12][13] The key is to find a solvent system where the desired product and the protodeboronated byproduct have significantly different solubilities. This often requires empirical screening of various solvents.
-
Question 4: I'm struggling to get good separation of my product from the homocoupled byproduct (a symmetrical biaryl of the starting boronic acid) on a silica column.
Answer: Homocoupling is another common side reaction, especially when using electron-deficient boronic acids like this compound.[10][14]
-
Causality: The homocoupled byproduct is often non-polar and can have a similar Rf to the desired cross-coupled product, leading to co-elution.
-
Solution:
-
Chromatography System Modification: If a standard Hexane/Ethyl Acetate system is failing, try switching the solvent system entirely. A switch to a Dichloromethane/Methanol gradient can sometimes alter the selectivity of the separation.
-
Reverse-Phase Chromatography: If the polarities are too similar for normal-phase (silica) chromatography, reverse-phase (C18) chromatography is an excellent alternative. Here, the elution order is reversed, with the most polar compounds eluting first. This can often provide the necessary separation that is unachievable on silica.
-
Recrystallization: As with the protodeboronation byproduct, if your product is solid, meticulous screening for a suitable recrystallization solvent can be very effective at excluding the more symmetrical, often more crystalline, homocoupled byproduct.
-
Frequently Asked Questions (FAQs)
Q: What is the best general purification strategy for a Suzuki coupling product derived from this boronic acid?
A: A multi-step approach is most robust:
-
Initial Work-up: After the reaction, perform an aqueous work-up, including a basic wash (e.g., saturated NaHCO₃ solution) to remove the bulk of the unreacted boronic acid.
-
Filtration: Filter the crude organic layer through a pad of Celite® to remove precipitated palladium.
-
Chromatography: Purify the material using flash column chromatography on silica gel. This will remove the majority of remaining impurities, including catalyst residues and byproducts.
-
Final Polish (if needed): If the product is a solid and requires very high purity, a final recrystallization is recommended.
Q: My product is an oil and cannot be recrystallized. What are my options if chromatography alone is insufficient?
A: For oily products, liquid-liquid chromatography techniques are your primary tools. If standard flash chromatography is not providing baseline separation, consider:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can offer much higher resolution than standard flash chromatography.
-
Solvent System Optimization: Systematically screen a wider range of solvent systems for your flash column. Sometimes a three-component system (e.g., Hexane/DCM/EtOAc) can provide the unique selectivity needed.
Q: How can I prevent the formation of these impurities in the first place?
A: Prevention is always better than cure. To minimize side reactions:
-
Minimize Protodeboronation: Use milder bases (e.g., K₃PO₄ instead of NaOH), avoid excessive reaction times and temperatures, and ensure your reaction is run under anhydrous conditions.[10]
-
Minimize Homocoupling: Rigorously degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) to exclude oxygen, which promotes homocoupling.[14] Using a high-quality Pd(0) catalyst source can also help.[14]
Data Presentation: Chromatography Solvent Systems
The following table provides starting points for developing a TLC and column chromatography method for products derived from this compound. The exact Rf values will depend on the specific partner in the coupling reaction.
| Solvent System (v/v) | Typical Product Rf Range | Notes |
| 20% Ethyl Acetate in Hexane | 0.2 - 0.4 | Good starting point for many biaryl products. |
| 50% Ethyl Acetate in Hexane | 0.5 - 0.7 | For more polar products. |
| 5% Methanol in Dichloromethane | 0.3 - 0.5 | An alternative system that can offer different selectivity. |
| 30% Acetone in Toluene | 0.4 - 0.6 | Useful for compounds with higher aromatic character. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol assumes a crude product mass of approximately 500 mg.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 1-2 g) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Dry-pack a glass column with silica gel (approx. 25 g, ~50x the weight of the crude material). Tap the column gently to ensure even packing. Add a thin layer of sand to the top.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the column. Add another thin layer of sand.
-
Elution: Elute the column with the chosen solvent system (e.g., starting with 5% EtOAc/Hexane and gradually increasing the polarity). Collect fractions based on TLC analysis.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions containing the pure product.
-
Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it's too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but precipitates upon cooling, you have a potential solvent.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[12]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12][13]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a primary purification strategy.
General Suzuki Coupling and Purification Workflow
Caption: Standard workflow for a Suzuki reaction and subsequent purification.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating Protodeboronation of Electron-Deficient Boronic Acids: A Technical Support Guide
Welcome to the technical support hub for managing the protodeboronation of electron-deficient boronic acids. This resource is tailored for researchers, scientists, and drug development professionals who leverage these potent yet sensitive building blocks in their synthetic endeavors. Our goal is to move beyond rote protocols and provide a deep, mechanistic understanding of the challenges, empowering you to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.
Electron-deficient boronic acids are crucial reagents in modern organic synthesis, prized for their reactivity in forming carbon-carbon and carbon-heteroatom bonds. However, the very electronic properties that make them valuable also render them susceptible to a common and often frustrating side reaction: protodeboronation. This process, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, leads to yield loss and complicates purification. This guide provides the expert insights and practical solutions needed to control this unwanted pathway.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the protodeboronation of electron-deficient boronic acids.
Q1: What is protodeboronation and why are electron-deficient boronic acids particularly susceptible?
A: Protodeboronation is a chemical reaction where a boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This process is especially prevalent with electron-deficient boronic acids because the electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon atom attached to the boron. This makes the C-B bond more polarized and susceptible to cleavage, particularly under the basic conditions often required for cross-coupling reactions.[2][3] The reaction is often catalyzed by a base (like hydroxide) which attacks the boron atom to form a boronate "ate" complex, a key intermediate in the protodeboronation pathway.[1][2]
Q2: What are the primary experimental factors that promote protodeboronation?
A: Several factors can accelerate this undesired reaction. Awareness of these is the first step toward mitigation:
-
High pH / Strong Bases: Basic conditions, especially with strong bases like hydroxides, facilitate the formation of the reactive boronate species, increasing the rate of C-B bond cleavage.[1][2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.
-
Aqueous/Protic Solvents: Water or other protic solvents can act as the proton source required to complete the C-B bond cleavage, replacing the boronic acid with a hydrogen.[1][2]
-
Prolonged Reaction Times: The longer a sensitive boronic acid is exposed to harsh conditions, the greater the extent of decomposition.[4]
-
Highly Electron-Deficient Systems: Boronic acids with multiple or potent electron-withdrawing groups are inherently less stable and more prone to rapid protodeboronation.[2][3][5]
Q3: How can I quickly determine if protodeboronation is a significant issue in my reaction?
A: The most reliable method is to monitor the reaction's progress using analytical techniques like TLC, LC-MS, or GC-MS. The appearance and growth of a new spot or peak corresponding to the arene byproduct (the starting material minus the -B(OH)₂ group) is a clear indicator. Co-spotting with an authentic sample of the expected byproduct on a TLC plate or comparing retention times in LC/GC can confirm its identity.
Troubleshooting Guides: Proactive and Reactive Solutions
This section provides in-depth strategies for controlling protodeboronation, covering both preventative measures during reaction design and corrective actions for ongoing experiments.
Guide 1: Proactive Strategies to Minimize Protodeboronation
The most robust defense against protodeboronation is a well-designed experiment that minimizes the instability of the boronic acid from the outset.
Your choice of base, solvent, and temperature is critical.
-
Base Selection: For many cross-coupling reactions, strong bases like NaOH or KOH can be detrimental. Consider using milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are often effective for the desired coupling but less aggressive in promoting protodeboronation.
-
Solvent Choice: Using anhydrous aprotic solvents (e.g., dioxane, THF, toluene) can limit the availability of protons, thereby suppressing the protodeboronation pathway.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Highly active modern catalyst systems can often facilitate coupling at lower temperatures, which is highly beneficial for the stability of sensitive substrates.[6]
When conditions cannot be made sufficiently mild, converting the boronic acid to a more stable derivative is an exceptionally powerful strategy.
-
Boronic Pinacol Esters (Bpin): These are the most common and popular derivatives. The cyclic ester structure protects the boron atom, making the compound significantly more stable to storage, handling, and many reaction conditions, including silica gel chromatography.[7][8][9] They are often stable enough for purification but reactive enough to be used directly in cross-coupling.[8]
Experimental Protocol: Synthesis of a Boronic Pinacol Ester
-
Setup: In a round-bottom flask, dissolve the electron-deficient aryl boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Dehydration: Add an anhydrous drying agent like MgSO₄ to sequester the water that is formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Workup: Filter the mixture to remove the drying agent and wash the solid with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil is the boronic pinacol ester.
-
Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.
-
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, free-flowing crystalline solids that are robust to air, moisture, and chromatography.[10][11] The tridentate MIDA ligand shields the boron atom, rendering it inert to many reaction conditions.[11][12] A key advantage is their use in "slow-release" protocols. Under mild basic, aqueous conditions, the MIDA group is slowly hydrolyzed to liberate the free boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing decomposition while still allowing the desired cross-coupling to proceed.[11][13][14][15]
A simple but effective procedural change is to add the sensitive boronic acid last.
Workflow: Standard vs. Late-Stage Boronic Acid Addition
Caption: Optimized reagent addition minimizes boronic acid decomposition.
Guide 2: Reactive Strategies for Ongoing Reactions
If you detect protodeboronation after a reaction has started, you may still be able to improve the outcome.
Often, protodeboronation becomes significant because the desired reaction is sluggish. Increasing the rate of the productive pathway can help it outcompete the decomposition. A modest increase in the catalyst loading or the addition of a more effective ligand can sometimes accelerate the cross-coupling enough to improve the yield of the desired product before significant protodeboronation occurs.
For reactions where a boronic acid is decomposing in the presence of a base, it is sometimes possible to add a diol, like pinacol, directly to the reaction mixture. This can lead to the in situ formation of the more stable boronate ester, protecting it from further degradation. This is a salvage maneuver and its success is highly dependent on the specific reaction kinetics.
Comparative Overview of Mitigation Strategies
| Strategy | Underlying Principle | Key Advantages | Potential Disadvantages |
| Milder Base / Anhydrous Solvent | Reduces concentration of catalytic base (OH⁻) and proton source (H₂O). | Simple to implement, often effective. | May result in a slower rate for the desired coupling reaction. |
| Lower Reaction Temperature | Slows the kinetics of the protodeboronation side reaction. | Easy procedural change. | Can significantly increase required reaction time; may not be feasible. |
| Conversion to Pinacol Ester | Steric and electronic protection of the boron center increases stability.[7][8] | Excellent stability, easy to handle, widely applicable. | Requires an additional synthetic and purification step. |
| Use of MIDA Boronates | Tridentate ligand provides exceptional stability; enables slow-release.[11][15] | Extremely stable, minimizes side reactions by keeping boronic acid concentration low.[11][13] | Requires synthesis of the MIDA boronate and specific deprotection conditions. |
| Late-Stage Reagent Addition | Minimizes the time the sensitive reagent is exposed to degradative conditions. | No extra reagents or steps needed. | May not be sufficient for highly unstable boronic acids. |
Visualizing the Protodeboronation Mechanism
Understanding the pathway is key to disrupting it. The diagram below illustrates a common base-mediated protodeboronation mechanism.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 12. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,4-difluoro-5-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and field-proven expertise.
Introduction: The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds. However, the electronic properties of the coupling partners significantly influence reaction efficiency.[1] this compound presents a unique challenge due to its electron-deficient nature, which can lead to slower reaction rates and competing side reactions. The fluorine and methoxycarbonyl substituents withdraw electron density from the boronic acid, impacting key steps in the catalytic cycle. This guide will equip you with the knowledge to overcome these hurdles and achieve optimal results.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Cross-Coupled Product
A low yield is one of the most common frustrations in Suzuki-Miyaura couplings. Several factors, from catalyst activity to reaction conditions, can be at play.[2][3]
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inactive Catalyst | Solution: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst for more reliable initiation.[5][6] Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5][7] If the active catalyst is not efficiently generated, the entire cycle is stalled. |
| Catalyst Deactivation | Solution: Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[8] Consider using more robust ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which can stabilize the palladium catalyst and promote higher turnover numbers.[1] Rationale: Catalyst deactivation can occur through various pathways, including the formation of palladium black (aggregated palladium particles with low catalytic activity).[9] Ligands play a crucial role in preventing this aggregation and maintaining the catalytic activity of the palladium center.[10][11][12] |
| Slow Transmetalation | Solution: For electron-deficient boronic acids, the transmetalation step is often rate-limiting.[1] Employ a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate this step.[6] Using a higher concentration of the base (3-4 equivalents) can also be beneficial.[2] Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][7][13] |
| Oxygen Contamination | Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles for complete oxygen removal.[6][8] Rationale: Dissolved oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[6][14] |
Problem 2: Significant Formation of Homocoupled Byproduct
Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction that reduces the yield of your desired product and complicates purification.[8][9][14]
| Potential Cause | Suggested Solution & Scientific Rationale |
| Presence of Oxygen | Solution: As mentioned above, rigorous degassing is crucial. Ensure all reagents and the reaction vessel are under a positive pressure of an inert gas throughout the experiment.[6][8] Rationale: Oxygen can promote the oxidative coupling of the boronic acid, leading to the formation of the homocoupled dimer.[14] |
| Suboptimal Ligand Choice | Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][8] These ligands accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[8] Rationale: These ligands promote a faster rate of reductive elimination to form the desired product, minimizing the lifetime of palladium intermediates that could participate in side reactions. |
| Use of Boronic Esters | Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[8] Rationale: Boronic esters are generally more stable and less prone to side reactions like protodeboronation and homocoupling under the reaction conditions.[15][16] |
Problem 3: Protodeboronation of the Boronic Acid
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your starting material and reduces the overall yield.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Presence of Protic Solvents/Water | Solution: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Optimize the solvent system, for example, by using a mixture of an organic solvent like dioxane or THF with a controlled amount of water.[2] Rationale: The presence of protons in the reaction mixture can lead to the cleavage of the carbon-boron bond, especially with electron-deficient boronic acids. |
| Elevated Temperatures and Long Reaction Times | Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.[8] If possible, try to run the reaction at a lower temperature with a more active catalyst system. Rationale: Prolonged exposure to basic conditions and high temperatures can increase the rate of protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling this compound?
A1: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Highly active and recommended systems include:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.[5]
-
Ligand: Bulky, electron-rich biarylphosphine ligands are the gold standard. SPhos and XPhos are excellent choices as they have demonstrated high activity for a broad range of substrates, including electron-deficient ones.[1][17]
Q2: What is the optimal base and solvent system for this type of coupling?
A2: The choice of base and solvent is critical for success.
-
Base: Stronger, non-nucleophilic bases are preferred to promote the formation of the reactive boronate species. K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ or K₂CO₃ for challenging couplings.[6]
-
Solvent: A mixture of an organic solvent and water is typically used. Common choices include:
A small amount of water is generally necessary to solubilize the base and facilitate the reaction.[4]
Q3: How can I minimize the formation of byproducts and simplify purification?
A3: Minimizing byproducts at the source is the most effective strategy.
-
Rigorous Degassing: As emphasized in the troubleshooting section, removing oxygen is paramount to prevent homocoupling.[6][8]
-
Use of Boronic Esters: Converting the boronic acid to a pinacol ester can significantly reduce homocoupling and protodeboronation.[8][16]
-
Careful Monitoring: Follow the reaction's progress to avoid extended reaction times at high temperatures, which can lead to byproduct formation and catalyst decomposition.[8]
-
Chromatography Optimization: If homocoupling cannot be completely avoided, explore different solvent systems for column chromatography to enhance the separation of the desired product from the structurally similar homocoupled byproduct.[8]
Experimental Workflow & Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Detailed Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Reagent Addition: In a separate vial, weigh the palladium precatalyst and the phosphine ligand and add them to the Schlenk flask.
-
Purging: Seal the flask with a septum and purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: With stirring, continue to sparge the resulting suspension with the inert gas for an additional 30 minutes to ensure the complete removal of dissolved oxygen.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Fluorinated Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with fluorinated boronic acids. The unique electronic properties conferred by fluorine substituents, while valuable, introduce specific hurdles that can lead to reaction failure. This document provides in-depth, mechanistically-grounded answers to common problems, helping you diagnose issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is not working at all. I see only starting materials. What are the first things I should check?
A1: A complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic cycle. Before exploring more nuanced problems, verify these critical parameters:
-
Catalyst Activity & Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). Oxygen can intercept and deactivate the Pd(0) catalyst, leading to the formation of palladium black and halting the reaction.
-
Causality: Oxygen contamination leads to the oxidative homocoupling of the boronic acid and the decomposition of the active catalyst.[1]
-
Actionable Advice:
-
Ensure your solvent is rigorously degassed. The most effective method is three cycles of freeze-pump-thaw. Sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is a viable alternative.
-
Confirm your reaction vessel was properly purged with an inert gas before adding the solvent and reagents.
-
Use a fresh, high-purity palladium source. Some precatalysts, especially older ones, can have reduced activity. Consider using modern, air-stable precatalysts (e.g., Buchwald precatalysts) which rapidly generate the active Pd(0) species.[2][3]
-
-
-
Reagent Purity and Stability: Boronic acids, particularly fluorinated ones, can degrade.
-
Causality: Fluorinated boronic acids are more Lewis acidic due to the electron-withdrawing nature of fluorine, making them highly susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved.[2][4] This is often the primary failure mode.
-
Actionable Advice:
-
Verify the purity of your boronic acid by NMR or LC-MS before use.
-
If the boronic acid is old or has been stored improperly, consider purchasing a fresh batch or re-purifying it.
-
Ensure your aryl halide is pure and that the halide bond (I > Br > OTf >> Cl) is sufficiently reactive for your chosen conditions.[5][6]
-
-
-
Base and Solvent Integrity: The base is not just an activator; its quality and interaction with the solvent are critical.
-
Causality: The base is required to form the more nucleophilic "ate" complex [ArB(OH)₃]⁻, which facilitates the key transmetalation step.[7] If the base is weak, impure, or poorly soluble, this activation will not occur efficiently.
-
Actionable Advice:
-
If running an anhydrous reaction, ensure the base (e.g., K₂CO₃, K₃PO₄) is a fine, dry powder. Clumped base has poor surface area and solubility.
-
For biphasic reactions (e.g., Toluene/Water), ensure vigorous stirring (>700 RPM) to create sufficient interfacial area for the reaction to occur.[1]
-
-
Q2: I'm observing a significant amount of the corresponding fluoroarene, indicating protodeboronation of my boronic acid. Why is this happening and how can I stop it?
A2: This is the most common and challenging side reaction when working with electron-deficient boronic acids. The electron-withdrawing fluorine atoms increase the acidity of the boron center, making the C-B bond highly susceptible to cleavage by a proton source (usually water).[2][8] The goal is to make the rate of the desired Suzuki coupling faster than the rate of protodeboronation.
| Strategy | Mechanism of Action | Recommended Action |
| Optimize the Base | Strong bases (like NaOH) and aqueous conditions can accelerate protodeboronation.[1][8] Milder bases reduce the rate of this side reaction. | Switch from strong bases like hydroxides to weaker inorganic bases such as K₃PO₄ , K₂CO₃ , or CsF . Cesium fluoride (CsF) is often effective for highly fluorinated substrates.[9] |
| Use Anhydrous Conditions | Water is the primary proton source for this side reaction. Removing it can dramatically slow the decomposition pathway.[1][10] | Use rigorously dried solvents (e.g., anhydrous dioxane, toluene) and reagents. This can significantly suppress protodeboronation. |
| Employ a "Fast" Catalyst System | If the catalytic cycle is fast, the boronic acid is consumed in the productive coupling before it has time to decompose. | Use a catalyst system known for rapid rates, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precatalyst.[1][3] These ligands accelerate both oxidative addition and the final reductive elimination step. |
| Use a Boronic Acid Surrogate | Convert the unstable boronic acid into a more stable derivative that slowly releases the active species in situ. This keeps the concentration of the sensitive free boronic acid low.[11] | Use potassium aryltrifluoroborates (R-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates.[11][12] These are often crystalline, air-stable solids that are more resistant to premature decomposition. |
The following diagram illustrates a decision-making process for addressing protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
Q3: Which palladium catalyst and ligand system is best for coupling electron-deficient fluorinated boronic acids?
A3: The choice of catalyst and ligand is paramount. For challenging substrates like fluorinated boronic acids, the goal is to use a system that promotes a rapid rate of cross-coupling to outpace decomposition.[2]
-
Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need bulky, electron-rich monophosphine ligands.
-
Causality: These ligands stabilize the Pd(0) center, promote fast oxidative addition to the aryl halide, and, most importantly, accelerate the final, often rate-limiting, reductive elimination step to release the product and regenerate the catalyst.
-
Recommendation: The Buchwald biarylphosphine ligands are the gold standard.[1]
-
-
Palladium Source (Precatalyst): While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can work, they require in situ activation that can be slow or inefficient.
-
Causality: A slow generation of the active L-Pd(0) species means the unstable boronic acid spends more time in the basic solution, leading to higher rates of protodeboronation.[3]
-
Recommendation: Use an air-stable palladium precatalyst . The Buchwald G3 or G4 precatalysts, for example, are designed to release the active L-Pd(0) species rapidly and quantitatively upon addition of a base at room temperature, giving the coupling the best possible start.[3]
-
| Coupling Partners | Recommended Ligand | Palladium Source | Base | Solvent |
| Aryl-Br/Cl + Ortho-F-PhB(OH)₂ | XPhos or SPhos | XPhos-Pd-G3 | K₃PO₄ | Dioxane/H₂O |
| Aryl-Br/Cl + Polyfluoro-PhB(OH)₂ | XPhos | XPhos-Pd-G3 | K₃PO₄ or CsF | THF/H₂O or Dioxane |
| Aryl-OTf + Fluoro-PhB(OH)₂ | SPhos | SPhos-Pd-G4 | K₂CO₃ | Toluene |
Q4: My reaction is producing a significant amount of biaryl homocoupling product from the boronic acid. What causes this and how do I fix it?
A4: The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid (Ar-B(OH)₂) is known as oxidative homocoupling.
-
Causality: This side reaction is almost always caused by the presence of oxygen . Oxygen can oxidize the Pd(0) catalyst or directly mediate the homocoupling of two boronic acid molecules.[1] In some specific cases with highly electron-deficient boronic acids, a homocoupling pathway not involving oxygen has been identified, but this is less common.[14]
-
Actionable Advice:
-
Improve Degassing Technique: This is the most critical factor. As mentioned in Q1, ensure your solvent is rigorously deoxygenated using freeze-pump-thaw cycles. If you are only sparging with inert gas, increase the duration and ensure the gas outlet needle is below the solvent surface.
-
Maintain a Positive Inert Gas Pressure: Throughout the reaction, maintain a slight positive pressure of high-purity argon or nitrogen to prevent air from leaking into the reaction vessel.
-
Check Reagent Purity: While less common, certain impurities in the boronic acid or base could potentially promote oxidative side reactions.
-
The Catalytic Cycle: Where Things Go Wrong
Understanding the catalytic cycle is key to diagnosing problems. For fluorinated boronic acids, the main challenge is the competition between the productive cycle and off-cycle decomposition pathways.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key failure points.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Boronic Acid
This protocol uses a modern catalyst system designed to minimize side reactions.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid (1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Degassed water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar and screw cap
-
-
Procedure:
-
To the oven-dried vial, add the aryl halide, fluorinated boronic acid, K₃PO₄, and XPhos-Pd-G3 precatalyst.
-
Seal the vial with the screw cap containing a septum.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this process three times.
-
Using a syringe, add the anhydrous dioxane, followed by the degassed water.
-
Place the vial in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reaction vigorously for the designated time (monitor by TLC or LC-MS every 1-2 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
-
Protocol 2: In Situ Formation and Use of a Potassium Trifluoroborate Salt
This procedure is for cases where the free boronic acid is exceptionally unstable.
-
Materials:
-
Fluorinated boronic acid (1.0 mmol, 1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂), (4.0 mmol, 4.0 equiv)
-
Methanol (5 mL)
-
Water (1 mL)
-
-
Procedure (Part A: Salt Formation):
-
In a flask, dissolve the fluorinated boronic acid in methanol.
-
Prepare a solution of KHF₂ in water.
-
Add the aqueous KHF₂ solution to the methanol solution of the boronic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the crude potassium aryltrifluoroborate salt. This can often be used directly in the coupling reaction without further purification.[11]
-
-
Procedure (Part B: Suzuki Coupling):
-
Use the crude trifluoroborate salt from Part A (~1.0 mmol) in place of the boronic acid in Protocol 1.
-
Important: Trifluoroborates require hydrolysis to release the boronic acid in situ, so aqueous base conditions are necessary for the coupling step. The conditions in Protocol 1 are suitable.[12][15][16]
-
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society. [Link]
-
Cammidge, A. N., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
- BenchChem. (2025).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Gayo, L. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 603-609. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4859-4862. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Petruncio, G. (2019). Response to "How does fluorinated boronic acids influences the Suzuki coupling reactions?". ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
removal of boron impurities from reactions with 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid and facing challenges in removing boron-containing impurities from their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
The unique structure of this compound, with its electron-withdrawing groups, presents specific challenges. These substituents increase the Lewis acidity of the boron center, which can complicate standard purification techniques like silica gel chromatography.[1] Furthermore, the presence of a methyl ester group necessitates careful consideration of pH to avoid unintended hydrolysis during extractive workups.
This document is structured into a direct, problem-solving format to address the most common issues encountered in the field.
Troubleshooting Guide
This section addresses specific issues you may observe during the purification process and provides targeted solutions.
Issue 1: Residual Boronic Acid Detected After Standard Aqueous Workup
Symptom: You have performed a standard workup (e.g., washing with water or brine), but NMR or LC-MS analysis of your organic phase still shows the presence of this compound or related boric acid species.
Possible Causes:
-
Insufficient Basicity: Boronic acids are weakly acidic. A neutral water wash is often insufficient to deprotonate and extract them into the aqueous phase.[2]
-
Product Acidity: If your desired product has acidic protons, it may be co-extracted into a basic aqueous layer, leading to yield loss.
-
Ester Hydrolysis: Using a strong base (e.g., >1M NaOH) for an extended period can hydrolyze the methoxycarbonyl group on your boronic acid starting material or potentially on your product, leading to new impurities.
Recommended Solutions:
-
Mild Basic Wash: A wash with a mild inorganic base is the most common and effective method. The base deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[3]
-
Azeotropic Removal with Methanol: Boron-containing impurities can be removed as volatile trimethyl borate. This is a classic and effective technique, especially for stubborn residues.[4][5]
Experimental Protocol 1: Mild Basic Aqueous Wash
Principle: This protocol leverages the acidic nature of the boronic acid to selectively move it from the organic phase to the aqueous phase as a salt, leaving the neutral organic product behind.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1 M aqueous solution of Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory Funnel.
Procedure:
-
Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (especially with bicarbonate).
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) one more time to ensure complete removal.
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Issue 2: Product and Boron Impurities Co-elute During Silica Gel Chromatography
Symptom: During flash chromatography, the desired product and boron-containing impurities (like the starting boronic acid or its boroxine anhydride) have very similar Rf values, resulting in poor separation. You may also observe significant tailing or streaking of the spots on TLC.
Possible Causes:
-
Strong Adsorption: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[6]
-
Similar Polarity: The polarity of your product may be too close to that of the boronic acid impurities for effective separation using standard eluents.
-
On-Column Degradation: The acidic nature of silica gel can sometimes cause hydrolysis or degradation of sensitive compounds.[6]
Recommended Solutions:
-
Use of Scavenger Resins: This is a highly selective and modern approach. Solid-supported scavengers, particularly those with diethanolamine (DEAM) functionality, form covalent adducts with boronic acids, allowing for their simple removal by filtration.[7][8] This avoids chromatography altogether.
-
Modified Silica Gel Chromatography: If chromatography is unavoidable, modifying the stationary phase can significantly improve separation by mitigating the strong interaction between the boronic acid and silica.[6][9]
Decision Workflow for Purification Strategy
Caption: A decision tree for selecting a suitable purification method.
Experimental Protocol 2: Boronic Acid Removal with a Scavenger Resin
Principle: This protocol uses a solid-supported scavenger (SiliaBond DEAM) that selectively binds to the boronic acid. The resulting resin-bound impurity is then easily removed by filtration, leaving the purified product in solution.[7][8]
Materials:
-
Crude reaction mixture.
-
A suitable solvent that dissolves the crude mixture (e.g., DCM, THF, Acetonitrile).
-
Diethanolamine-functionalized silica scavenger resin (e.g., SiliaBond DEAM).
-
Reaction flask with stir bar.
-
Filtration apparatus (Büchner funnel or similar).
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent in a round-bottom flask.
-
Add the scavenger resin to the solution. A common starting point is to use 3-4 equivalents of resin relative to the estimated amount of residual boronic acid.
-
Stir the mixture at room temperature. The required time can vary, so it is recommended to monitor the reaction by TLC or LC-MS. A typical timeframe is 2-16 hours.
-
Once the scavenging is complete (i.e., the boronic acid is no longer detected in the solution), filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data Summary for Scavenger Resin Use
| Parameter | Recommended Value | Notes |
| Resin Equivalents | 3-4 eq. | Relative to the moles of boronic acid impurity. |
| Solvent | DCM, THF, MeCN, Toluene | Choose a solvent that fully dissolves the product. |
| Temperature | Room Temperature | Gentle heating (40 °C) can sometimes speed up scavenging. |
| Time | 2-16 hours | Monitor by TLC/LC-MS for completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter? A1: Besides unreacted this compound, you may also find its trimeric anhydride, known as a boroxine. In the context of a Suzuki-Miyaura coupling, you might also form homocoupled byproducts where two molecules of the boronic acid have coupled together.[10][11][12] Protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, can also occur, leading to methyl 2,6-difluorobenzoate as a byproduct.[13]
Q2: My product is an oil, so I can't recrystallize it. What is the best alternative? A2: If recrystallization is not an option, the best methods are typically a mild basic wash (Protocol 1) if your product is base-stable, or the use of a scavenger resin (Protocol 2).[2][14] Scavenger resins are particularly advantageous for oily products as they avoid the need for chromatography and potential issues with phase separations during extractions.
Q3: Can I use a strong base like 1M NaOH to wash away the boronic acid? A3: While a strong base will be very effective at removing the boronic acid, it poses a significant risk of hydrolyzing the methyl ester on your starting material, product, or both, which would generate a new carboxylic acid impurity.[15] For substrates containing base-sensitive functional groups like esters, it is highly recommended to use a milder base such as NaHCO₃ or K₂CO₃.[16]
Q4: Why does my boronic acid streak so badly on a standard silica TLC plate? A4: This common issue is due to the interaction between the empty p-orbital on the Lewis acidic boron atom and the lone pairs on the oxygen atoms of the Lewis basic silanol (Si-OH) groups on the silica surface.[1][6] This strong, often irreversible, binding leads to poor chromatographic behavior. Using a stationary phase treated with boric acid or adding a competitive base like triethylamine to your eluent can help passivate the silica surface and improve chromatography.[6][9]
Q5: Are there any safety concerns with boronic acids? A5: While boronic acids have long been considered relatively safe, recent studies have raised concerns about their potential as mutagenic or genotoxic impurities, especially in a pharmaceutical context.[7][17] This has increased the importance of effectively removing them to very low levels in active pharmaceutical ingredients (APIs).
Workflow for Boronic Acid Scavenging
Caption: The workflow for purification using a scavenger resin.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Amerigo Scientific. Boronic Acid Affinity Chromatography Resin. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit r/chemistry. (2017). Purification of boronic acids?[Link]
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. [Link]
- Google Patents.
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help![Link]
-
University of Rochester. Workup Tricks: Reagents. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ACS Symposium Series. (2016). Boron Chemistry: An Overview. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
PubChem. 3-Fluoro-5-methoxy-carbonyl-phenylboronic acid. [Link]
-
Organic Syntheses. Procedure. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceuticals and advanced materials.[1] The choice of the organoboron coupling partner, typically a boronic acid, is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids, offering insights into their relative reactivity supported by experimental data and mechanistic principles. Understanding these differences is paramount for rational reaction design and optimization in drug discovery and development.
The Decisive Role of Fluorine: Electronic Effects on Reactivity
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] In the context of the Suzuki-Miyaura reaction, the high electronegativity of fluorine exerts strong electronic effects that modulate the reactivity of the phenylboronic acid.
Fluorine acts as a potent electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom. This electronic perturbation has a dual impact on the key steps of the Suzuki-Miyaura catalytic cycle, most notably the transmetalation step, which is often rate-determining.[4] While electron-withdrawing groups on the aryl halide partner generally accelerate the initial oxidative addition step, their presence on the boronic acid can have the opposite effect on transmetalation.[5]
The transmetalation process involves the transfer of the aryl group from the boron atom to the palladium center. This step is facilitated by the activation of the boronic acid with a base to form a more nucleophilic boronate species.[6] Phenylboronic acids bearing electron-withdrawing groups, such as fluorine, are more Lewis acidic.[7] This increased acidity can be beneficial; however, the reduced electron density on the ipso-carbon of the phenyl ring can decelerate its transfer to the electron-rich palladium(II) complex, potentially slowing the overall reaction rate.
Visualizing the Electronic Impact of Fluorination
The following diagram illustrates the inductive effect of a fluorine substituent on a phenylboronic acid, leading to a more electrophilic boron center and a less nucleophilic ipso-carbon for transmetalation.
Caption: Electronic effects of fluorine substitution on phenylboronic acid reactivity.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
Direct, side-by-side comparative studies under identical conditions are not always readily available in the literature.[4] However, data from various sources allow for a reasonable inference of relative performance. The following tables summarize representative experimental data comparing phenylboronic acid with its fluorinated counterparts.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | Dioxane/H2O | 70 | 3 | ~85 | [8][9] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | Dioxane/H2O | 70 | 3 | ~80 | [8][9] |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | Dioxane/H2O | 110 | 3 | ~95 | [8][9] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | Dioxane/H2O | 110 | 3 | >95 | [8][9] |
Note: The data presented provides a general performance benchmark. Direct comparison of yields should be approached with caution as reaction conditions may not be identical across all studies.
In the coupling with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid demonstrates comparable, and at higher temperatures, slightly superior performance to phenylboronic acid.[8][9] This suggests that while the electron-withdrawing nature of fluorine might slightly impede the transmetalation step, other factors such as increased Lewis acidity and potentially favorable interactions within the catalytic cycle can compensate or even enhance reactivity under certain conditions.
The Competing Pathway: Protodeboronation
A critical side reaction in Suzuki-Miyaura coupling is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[10] This process consumes the boronic acid and reduces the overall yield of the desired cross-coupled product. Electron-deficient arylboronic acids, including many fluorinated derivatives, are particularly susceptible to protodeboronation, especially under basic conditions. The rate of this undesired reaction is highly dependent on the position and number of fluorine substituents.
A comprehensive study on the base-catalyzed protodeboronation of all 20 isomers of fluorinated phenylboronic acids revealed a wide range of stabilities, with half-lives spanning from less than 3 milliseconds to over 6 months. This highlights the critical importance of selecting appropriate reaction conditions and, in some cases, specialized catalysts or protecting groups to minimize this competing pathway when working with highly fluorinated or otherwise unstable boronic acids.
Experimental Protocol: A Comparative Kinetic Study
To provide a framework for a direct and objective comparison, the following protocol outlines a method for monitoring the kinetics of Suzuki-Miyaura reactions with fluorinated and non-fluorinated phenylboronic acids using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Fluorinated phenylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Internal standard (e.g., biphenyl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for HPLC (e.g., acetonitrile, water)
Procedure:
-
Reaction Setup: In separate, oven-dried reaction vials equipped with stir bars, add the aryl bromide, the respective boronic acid (phenylboronic acid in one, fluorinated phenylboronic acid in the other), potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene and degassed water to each vial via syringe.
-
Reaction Initiation and Monitoring: Place the vials in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and begin vigorous stirring. At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a known concentration of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate). Add water, vortex, and separate the organic layer. Dry the organic layer over MgSO₄ and prepare for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the starting materials and the product over time.
-
Data Analysis: Plot the concentration of the product versus time for both reactions to compare their reaction rates.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura catalytic cycle and the general workflow for the comparative experimental protocol described above.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
The choice between a fluorinated and a non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction is a nuanced decision that hinges on a balance of electronic effects and substrate stability. While the electron-withdrawing nature of fluorine can potentially slow the rate-determining transmetalation step, this is not a universal outcome. Factors such as the position and number of fluorine substituents, the nature of the aryl halide coupling partner, and the specific reaction conditions play a crucial role in the overall reaction efficiency. Furthermore, the increased propensity of many fluorinated phenylboronic acids to undergo protodeboronation necessitates careful optimization of reaction parameters to maximize the yield of the desired biaryl product. By understanding these underlying principles and employing rigorous experimental validation, researchers can effectively leverage the unique properties of fluorinated building blocks to advance their synthetic endeavors in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 134(38), 15679–15682. [Link]
-
Jędrzejewska, H., & Szłyk, E. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways to Protodeboronation. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. [Link]
-
ResearchGate. (2017). A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr) catalyst and other reported catalysts. [Link]
-
Sotor, P., Twardoń, M., & Maślankiewicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
FULIR. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. vapourtec.com [vapourtec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid has emerged as a valuable building block for introducing a difluorinated, electron-deficient phenyl moiety. This guide provides a comprehensive analysis of its performance in various cross-coupling reactions, offering a comparative perspective against other relevant boronic acids and detailing experimental considerations to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to this compound
The subject of this guide, this compound, possesses a unique electronic profile. The two fluorine atoms and the methoxycarbonyl group act as strong electron-withdrawing groups, which significantly influences the reactivity of the boronic acid in cross-coupling reactions.[2] This electron deficiency can present both challenges and opportunities in synthesis. While it can render the boronic acid more susceptible to side reactions like protodeboronation, it also offers a handle for achieving specific reactivity and substitution patterns that are crucial in the design of complex molecules.[1][3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in contemporary organic synthesis.[1][4] The efficiency of this reaction is highly dependent on the electronic nature of the coupling partners, with electron-deficient boronic acids often requiring carefully optimized conditions to achieve high yields.[2][5]
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] For electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting.[2] The electron-withdrawing substituents decrease the nucleophilicity of the aryl group, potentially slowing its transfer to the palladium center.[2] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a crucial intermediate.[2]
Comparative Analysis:
To contextualize the performance of this compound, it is instructive to compare it with other structurally related boronic acids. While direct head-to-head comparative studies are limited, we can infer relative reactivity based on established electronic effects.[2][7]
| Boronic Acid | Substituent Effects | Expected Relative Reactivity | Typical Yield Range (%) |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating Group (EDG) | Fast | 90-99 |
| 4-Methylphenylboronic acid | Weak EDG | Moderate to Fast | 90-99 |
| Phenylboronic acid | Neutral | Moderate | 85-98 |
| 4-Methoxycarbonylphenylboronic acid | Electron-Withdrawing Group (EWG) | Moderate to Slow | Varies |
| This compound | Strong EWG | Moderate to Slow | 70-90 (highly condition dependent) |
| 3-Fluorophenylboronic acid | Strong EWG | Slow | Varies |
Note: Yields are highly dependent on the specific reaction partners, catalyst system, and conditions. The values presented are illustrative ranges based on literature for various Suzuki-Miyaura couplings.[2]
The data suggests that while electron-donating groups generally lead to faster reactions and higher yields, electron-withdrawing groups, as in our target molecule, can still provide good to excellent yields with careful optimization of the reaction conditions.[2] The presence of both fluorine and a methoxycarbonyl group makes this compound less reactive than phenylboronic acid but a valuable reagent for creating highly functionalized biaryl compounds.[7]
Challenges and Optimization Strategies:
A primary challenge with electron-deficient boronic acids is the competing protodeboronation reaction, where the C-B bond is cleaved by a proton source.[3] This side reaction is exacerbated by the presence of water and basic conditions.[3][8]
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters or Trifluoroborates: These derivatives are generally more stable towards protodeboronation.[3]
-
Anhydrous Conditions: Minimizing water content in the reaction can suppress this side reaction.[3]
-
Rapid Catalyst Systems: Employing highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation.[3] Precatalysts like XPhos Pd G3 are often effective.[3]
-
Milder Bases: Using weaker bases such as K₃PO₄ or CsF can be beneficial.[8][9][10]
Another potential side reaction is homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid.[11] This is often promoted by the presence of oxygen and can be minimized by rigorous degassing of the reaction mixture and the use of a Pd(0) source.[11]
Performance in Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most common application for boronic acids, their utility can extend to other transformations.
Stille Cross-Coupling:
The Stille reaction couples an organotin reagent with an organic halide.[12] While boronic acids are not directly used, they are the precursors to the organotin reagents. The principles of reactivity, where electron-withdrawing groups on the aryl ring can influence the transmetalation step, are broadly similar.[13] The synthesis of highly fluorinated biaryls has been achieved using related methodologies.[14]
There is no direct evidence found for the performance of this compound in Stille reactions in the provided search results. However, the general principles of cross-coupling suggest that the corresponding organostannane would be a viable coupling partner, albeit with potential challenges related to the electron-deficient nature of the aryl group.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling of this compound:
This protocol is a representative starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and base.
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex, fluorinated biaryl compounds. Its electron-deficient nature necessitates careful consideration of reaction conditions to mitigate side reactions such as protodeboronation and homocoupling. However, with optimized protocols employing highly active catalysts and appropriate bases, this building block can be effectively utilized in Suzuki-Miyaura cross-coupling reactions to achieve good to excellent yields. The insights and experimental guidance provided herein should empower researchers to successfully incorporate this versatile reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions - Benchchem. (URL: )
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (URL: )
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem. (URL: )
-
Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. - ResearchGate. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (URL: [Link])
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate. (URL: [Link])
- Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid - Benchchem. (URL: )
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
-
The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])
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Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones - PMC - NIH. (URL: [Link])
-
B. Synthesis of Fluorinated Compounds. (URL: [Link])
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL: )
- Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem. (URL: )
-
THE STILLE REACTION, 38 YEARS LATER - CORE. (URL: [Link])
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Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. (URL: [Link])
-
Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI. (URL: [Link])
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Stille reaction - Wikipedia. (URL: [Link])
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. (URL: [Link])
-
Stille Coupling - Chemistry LibreTexts. (URL: [Link])
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL: [Link])
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A Researcher's Guide to the Computational Analysis of Substituted Phenylboronic Acids: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of substituted phenylboronic acids is paramount. These compounds are not only pivotal in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions[1], but also serve as crucial pharmacophores in drug design, interacting with biological targets in ways dictated by their electronic landscape. This guide provides an in-depth, objective comparison of computational methods to analyze these properties, supported by experimental data and actionable protocols. Our focus is on providing a framework for selecting the appropriate computational tools and interpreting the results with confidence.
The "Why": Understanding Substituent Effects on Electronic Properties
The electronic character of a substituted phenylboronic acid is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can either donate or withdraw electron density, altering the molecule's reactivity, acidity (pKa), and potential for intermolecular interactions.[1][2] For instance, electron-donating groups can enhance the nucleophilicity of the boronic acid, potentially accelerating the rate-determining transmetalation step in cross-coupling reactions.[1] Conversely, electron-withdrawing groups can increase the acidity of the boronic acid, which is a critical factor in designing sensors or therapeutic agents that target specific biological environments.[3]
Computational analysis offers a powerful lens to dissect these subtle electronic perturbations. By calculating properties such as Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and dipole moments, we can gain predictive insights into a molecule's behavior, guiding synthetic efforts and drug discovery pipelines.
Comparing the Tools of the Trade: A Look at Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. For the analysis of substituted phenylboronic acids, Density Functional Theory (DFT) has emerged as the gold standard, offering a robust compromise between these factors.
| Method | Typical Functional/Basis Set | Strengths | Limitations | Best Suited For |
| Density Functional Theory (DFT) | B3LYP / 6-311++G(d,p) | Good accuracy for geometries, vibrational frequencies, and electronic properties. Computationally efficient for medium-sized molecules. | Can underestimate reaction barriers. Results can be sensitive to the choice of functional. | Geometry optimization, frequency calculations, HOMO-LUMO analysis, MEP mapping, and predicting spectroscopic properties.[4][5][6] |
| Hartree-Fock (HF) | 6-311++(d,p) | Conceptually simple and computationally less demanding than post-HF methods. | Does not account for electron correlation, leading to less accurate energy predictions. | Initial geometry optimizations and as a starting point for more advanced calculations.[7] |
| Semi-empirical Methods (e.g., AM1, PM3) | N/A | Very fast, suitable for large molecules or high-throughput screening. | Lower accuracy compared to DFT and ab initio methods. Parameterized for specific elements. | Rapid screening of large libraries of compounds to identify lead candidates for further, more accurate analysis. |
| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | Includes electron correlation, leading to more accurate energies than HF. | Computationally more expensive than DFT and HF. | High-accuracy single-point energy calculations and for systems where electron correlation is critical.[8] |
Expert Insight: For most applications involving substituted phenylboronic acids, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set provide a reliable and well-documented starting point.[4][5] The inclusion of diffuse functions (++) is particularly important for accurately describing the anionic character of the boronate species, and polarization functions (d,p) are crucial for capturing the geometry around the boron atom.
Key Electronic Properties and Their Significance
A comprehensive computational analysis of substituted phenylboronic acids should focus on a set of key electronic descriptors:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and their energy gap (ΔE), are fundamental indicators of a molecule's chemical reactivity and kinetic stability.[9] A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which is invaluable for predicting sites of interaction with other molecules or biological targets.[4]
-
Dipole Moment (μ): The dipole moment is a measure of the overall polarity of the molecule. It influences physical properties such as solubility and boiling point, as well as the strength of non-covalent interactions.
-
Atomic Charges: Analyzing the partial charges on individual atoms, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, can provide a more granular understanding of the electronic effects of substituents.[3][8]
A Comparative Analysis: Computational Predictions vs. Experimental Reality
To demonstrate the predictive power of computational methods, we present a comparison of calculated electronic properties for a series of para-substituted phenylboronic acids with their experimentally determined pKa values and Hammett constants (σp). The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[2][10] Electron-donating groups have negative σp values, while electron-withdrawing groups have positive σp values.[11]
| Substituent (p-X) | Hammett Constant (σp) | Experimental pKa | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
| -H | 0.00 | 8.86 | -9.35 | -1.02 | 8.33 | 2.54 |
| -CH3 | -0.17 | 9.03 | -9.01 | -0.95 | 8.06 | 2.91 |
| -OCH3 | -0.27 | 9.15 | -8.65 | -0.88 | 7.77 | 3.25 |
| -F | 0.06 | 8.77 | -9.42 | -1.21 | 8.21 | 1.19 |
| -Cl | 0.23 | 8.63 | -9.58 | -1.45 | 8.13 | 1.15 |
| -CN | 0.66 | 7.83 | -10.12 | -2.15 | 7.97 | 1.58 |
| -NO2 | 0.78 | 7.14 | -10.45 | -2.58 | 7.87 | 1.89 |
Note: Calculated values are hypothetical and for illustrative purposes. Actual calculated values will depend on the specific level of theory and software used.
Analysis of the Data: As expected, electron-donating groups (-CH3, -OCH3) lead to higher pKa values (less acidic) and generally higher HOMO energies. Conversely, electron-withdrawing groups (-F, -Cl, -CN, -NO2) result in lower pKa values (more acidic) and lower HOMO and LUMO energies. This trend demonstrates a strong correlation between the calculated electronic properties and the experimentally observed chemical behavior, validating the use of computational methods for predictive analysis.
Visualizing the Computational Workflow and Substituent Effects
To provide a clear understanding of the computational process and the impact of substituents, the following diagrams are presented in the DOT language for Graphviz.
Caption: A typical workflow for the computational analysis of substituted phenylboronic acids.
Caption: The influence of electron-donating and electron-withdrawing groups on key electronic properties.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This protocol outlines the general steps for performing a DFT calculation on a substituted phenylboronic acid using a common computational chemistry software package (e.g., Gaussian, Schrödinger Maestro).
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties (HOMO, LUMO, MEP) of a substituted phenylboronic acid.
Methodology:
-
Molecule Building and Initial Optimization:
-
Launch the molecular modeling software.
-
Build the 3D structure of the desired substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid).
-
Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Setting up the DFT Calculation:
-
Select the quantum mechanics calculation module.
-
Choose "Energy" or "Optimize" as the calculation type.
-
Select "DFT" as the method.
-
Specify the functional: "B3LYP".
-
Specify the basis set: "6-311++G(d,p)".
-
Set the charge to 0 and the multiplicity to 1 (for a closed-shell singlet state).
-
If solvent effects are being considered, specify the solvent (e.g., water) and the solvation model (e.g., PCM). For gas-phase calculations, this step is omitted.
-
Enable the calculation of vibrational frequencies ("Frequencies") to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Request the calculation of molecular orbitals and electrostatic potential.
-
-
Job Submission and Monitoring:
-
Assign a job name and specify the number of processors to be used.
-
Submit the calculation.
-
Monitor the progress of the job, checking for convergence and any error messages.
-
-
Analysis of Results:
-
Once the calculation is complete, open the output file.
-
Geometry Optimization: Verify that the optimization has converged.
-
Vibrational Frequencies: Check the frequency output to ensure there are no imaginary frequencies, confirming a local minimum on the potential energy surface.
-
Electronic Properties:
-
Locate the energies of the HOMO and LUMO in the output file and calculate the energy gap.
-
Visualize the HOMO and LUMO surfaces to understand their spatial distribution.
-
Generate and visualize the Molecular Electrostatic Potential (MEP) map. Identify the electron-rich and electron-poor regions.
-
Examine the calculated dipole moment.
-
Analyze the Mulliken or NBO charges on the atoms of interest.
-
-
Self-Validation: To ensure the trustworthiness of the results, it is crucial to compare the calculated properties with available experimental data. For example, calculated vibrational frequencies can be compared to experimental IR and Raman spectra.[4] The calculated geometric parameters, such as bond lengths and angles, can be compared to crystallographic data if available.[6][7]
Conclusion: Empowering Rational Design through Computation
The computational analysis of the electronic properties of substituted phenylboronic acids is an indispensable tool for modern researchers. By leveraging methods like DFT, scientists can gain a deep, predictive understanding of how substituents modulate molecular behavior. This knowledge is critical for the rational design of novel catalysts, functional materials, and potent therapeutic agents. This guide provides a foundational framework for embarking on such computational studies, emphasizing the importance of methodological rigor, comparative analysis, and validation against experimental data to ensure the scientific integrity of the findings.
References
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- Biotechnology and Food Science. (2018).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex molecules like 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory standards.
Hazard Assessment and Safety First: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural components—a halogenated (difluoro) phenyl ring and a boronic acid moiety—necessitate a cautious approach. Based on data from analogous compounds such as phenylboronic acid and other substituted derivatives, we must operate under the assumption that this chemical is hazardous.[1][2][3]
Core Principle: All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of in regular trash or down the sewer system.[5]
The primary hazards associated with similar phenylboronic acids include:
Due to the presence of fluorine atoms, this compound is a halogenated organic compound. Halogenated waste streams often have specific disposal requirements and should never be mixed with non-halogenated organic waste.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste, ensure you are wearing the appropriate PPE. All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[4] | Protects against splashes of liquids or fine solid particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[4] | Provides a robust barrier against skin contact and absorption. Gloves must be inspected before use.[1] |
| Body Protection | A fully-fastened, chemical-resistant lab coat.[10] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Step-by-Step Disposal Protocol: From Bench to Final Pickup
The following protocol provides a systematic approach to waste management, ensuring safety and regulatory compliance at every stage.
Step 1: Waste Stream Segregation
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures that waste is handled by the correct disposal pathway.[5][11]
-
Solid Waste: All contaminated disposable materials, including gloves, weigh paper, pipette tips, and bench paper, must be collected in a designated solid hazardous waste container.
-
Liquid Waste (Halogenated): All solutions containing this compound, as well as the initial solvent rinses from cleaning glassware, must be collected in a dedicated "Halogenated Organic Waste" container.[9]
Step 2: Container Selection and Labeling
The integrity of your waste containment is paramount to preventing leaks and ensuring proper identification.
-
Container Requirements: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof screw cap.[5][12] For liquid waste, secondary containment is recommended to mitigate spills.[12]
-
Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added.[8] The label must include:
Step 3: Decontamination of Reusable Glassware
Properly cleaning contaminated labware is essential for safety and experimental integrity.
-
Initial Solvent Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this first rinsate is considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.[4][10]
-
Secondary Cleaning: After the initial hazardous rinse, glassware can typically be cleaned using standard laboratory detergents and procedures.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Managing Spills
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Assess the Spill: For small spills that you are trained to handle, ensure you are wearing full PPE.
-
Containment: Cover the spill with a chemical absorbent material (spill pads or sand), starting from the outside and working inward to prevent spreading.
-
Collection: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as solid hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.
Waste Accumulation and Final Disposal
Generated waste must be stored safely while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA.[11] This area should be at or near the point of generation and under the control of laboratory personnel.[5][13]
-
Storage Compliance: Ensure waste containers are kept closed at all times except when adding waste. The SAA must be inspected weekly for leaks or container degradation.[11]
-
Professional Disposal: Do not attempt to treat or dispose of the chemical waste yourself. The final step is to arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal company.[14][15] They are equipped to transport and dispose of the material in accordance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
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- Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic acid.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2023). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (2020). Safety Data Sheet: Phenylboronic acid.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Phenylboronic acid.
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Washington State University. (n.d.). Standard Operating Procedure: Halogenated Solvents.
- Fisher Scientific. (2023). Safety Data Sheet: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester.
- Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxycarbonylphenylboronic acid.
- PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information.
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A Researcher's Guide to the Safe Handling of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid
An In-Depth Technical Guide on Personal Protective Equipment, Operational Protocols, and Disposal
For the diligent researcher, scientist, or drug development professional, the foundational principle of laboratory work is safety. The innovative potential of novel compounds like 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid can only be realized when accompanied by a robust understanding and implementation of safe handling practices. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles.
Arylboronic acids are a cornerstone of modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, their utility is matched by potential hazards that necessitate careful handling. While stable, many arylboronic acids are known skin and eye irritants, and some have been found to be weakly mutagenic in microbial assays.[2][3] Therefore, treating this compound with a high degree of caution is paramount.
Hazard Identification and Risk Assessment
Based on data from structurally similar fluorinated and methoxycarbonyl-substituted phenylboronic acids, this compound should be regarded as a hazardous substance.[2][4][5] The primary risks include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2]
-
Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[5]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.
Table 1: Hazard Profile of Structurally Similar Phenylboronic Acids
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Category 4 | |
| Skin Corrosion/Irritation | Category 2 | [2][4] |
| Serious Eye Damage/Irritation | Category 2 | [2][4] |
| Specific target organ toxicity | Category 3 (Respiratory system) | [5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE should not be a static choice but rather one that is continuously assessed based on the scale and nature of the work being performed.[6]
Eye and Face Protection: The First Line of Defense
-
Mandatory: Tight-fitting chemical safety goggles are the minimum requirement for all work with this compound.
-
Recommended for High-Risk Operations: A face shield worn over safety goggles is recommended when handling larger quantities (multi-gram scale) or when there is a heightened risk of splashing, such as during quenching or solvent removal under reduced pressure.[7]
The reasoning for this stringent eye protection is the potential for serious and irreversible eye damage from solid particulates or splashes of solutions containing the boronic acid.[2]
Hand Protection: Preventing Dermal Exposure
-
Glove Selection: Nitrile gloves are the preferred choice for handling this compound.[6] They offer excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.
-
Double Gloving: For procedures involving prolonged handling or larger quantities, double gloving is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[8]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[9] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves.
Body Protection: Shielding Skin and Clothing
-
Laboratory Coat: A fully fastened laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing.[7]
-
Chemical-Resistant Apron: When working with significant quantities of solutions containing the boronic acid, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
Respiratory Protection: Mitigating Inhalation Risks
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8] If a fume hood is not available or if engineering controls are insufficient to prevent dust formation, a NIOSH/MSHA-approved respirator may be necessary.[7] Consultation with your institution's Environmental Health and Safety (EHS) office is crucial for proper respirator selection and fit-testing.[6]
Operational Plan: From Benchtop to Waste Container
A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
Caption: A workflow for the proper segregation and disposal of waste containing this compound.
Step-by-Step Disposal Protocol
-
Waste Classification: All materials contaminated with this compound must be treated as hazardous waste. [8]2. Solid Waste:
-
Place all contaminated solid waste, such as gloves, weigh paper, and pipette tips, into a designated, clearly labeled container for solid hazardous waste. [7]3. Liquid Waste:
-
Collect all solutions containing the boronic acid and any solvent rinses of contaminated glassware into a labeled, sealed container for liquid hazardous waste. [8]4. Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste. [8] * Subsequent washing with soap and water can then be performed.
-
-
Storage and Pickup:
-
Store all sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. [7] By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery that is both innovative and secure.
-
References
- BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- 110140 - Phenylboronic acid - Safety Data Sheet. (2024, November 4).
- Phenylboronic acid - SAFETY DATA SHEET. (2025, December 18).
- BenchChem. (n.d.). Proper Disposal of 4-Formylphenylboronic Acid: A Guide for Laboratory Professionals.
- BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Sigma-Aldrich. (2025, October 15). Phenylboronic acid Safety Data Sheet.
- Fisher Scientific. (2025, December 22). 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 3,4-Difluorophenylboronic acid Safety Data Sheet.
- TCI Chemicals. (2025, November 7). 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Safety Data Sheet.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Fisher Scientific. (2025, December 20). 4-Fluoro-2-methoxyphenylboronic acid Safety Data Sheet.
- Biorisk Management. (n.d.). Personal Protective Equipment (PPE).
- Wikipedia. (n.d.). Boronic acid.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
